Tiamenidine
Description
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWILQHZFWRYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-83-0 (mono-hydrochloride) | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185349 | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31428-61-2 | |
| Record name | Tiamenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiamenidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is a centrally-acting antihypertensive agent belonging to the imidazoline class of compounds. Its primary mechanism of action involves the modulation of adrenergic and imidazoline receptors, leading to a reduction in sympathetic outflow from the central nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underlying the pharmacological effects of this compound, including its receptor binding profile, signal transduction pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action
This compound's therapeutic effects are primarily attributed to its activity as a potent agonist at α2-adrenergic receptors and its likely interaction with imidazoline receptors.
Adrenergic Receptor Activity
This compound demonstrates a strong affinity and agonist activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on presynaptic nerve terminals and in the brainstem. Activation of these receptors in the rostral ventrolateral medulla (RVLM) of the brainstem inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[1]
To a much lesser extent, this compound also acts as an agonist at α1-adrenergic receptors.[1] The significant difference in potency between its α2 and α1 agonist activities is a key feature of its pharmacological profile.
Imidazoline Receptor Activity
As an imidazoline derivative, this compound is structurally similar to other compounds known to interact with imidazoline receptors (I-receptors). These receptors are classified into at least three subtypes: I1, I2, and I3.[2] The antihypertensive effects of many imidazoline compounds are thought to be mediated, at least in part, through agonism at I1-imidazoline receptors, which are also located in the RVLM.[3] While direct and quantitative binding data for this compound at specific imidazoline receptor subtypes is not extensively available in the public literature, its structural similarity to clonidine and tizanidine, both of which exhibit affinity for imidazoline receptors, strongly suggests a similar interaction.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity of this compound to adrenergic receptors.
| Receptor Subtype | Parameter | Value | Reference |
| α2-Adrenergic Receptor | IC50 | 9.1 nM | |
| α1-Adrenergic Receptor | IC50 | 4.85 µM |
Signal Transduction Pathways
The activation of α2-adrenergic receptors and likely I1-imidazoline receptors by this compound initiates a cascade of intracellular signaling events.
α2-Adrenergic Receptor Signaling
The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi/o). The signaling pathway is as follows:
-
Receptor Binding: this compound binds to and activates the α2-adrenergic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).
-
G-Protein Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits the activity of the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately resulting in the inhibition of norepinephrine release from presynaptic neurons.
Putative Imidazoline I1 Receptor Signaling
The precise signaling pathway for the I1-imidazoline receptor is still under investigation, but it is believed to be distinct from the α2-adrenergic pathway and may involve phospholipase C and the generation of second messengers like diacylglycerol (DAG).
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity (IC50/Ki Determination)
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the receptor of interest (e.g., α2-adrenergic receptors).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the agonist (this compound). For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to produce a measurable decrease in cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay format with a colorimetric or chemiluminescent readout.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration to determine the EC50 (half-maximal effective concentration) or IC50 (for inhibition of stimulated cAMP production).
Functional Assay: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay directly measures the activation of G-proteins by a receptor agonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor and G-proteins are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Binding: Agonist-induced activation of the receptor promotes the binding of [³⁵S]GTPγS to the Gα subunit.
-
Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is quantified.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 for G-protein activation.
Conclusion
This compound's primary mechanism of action as a potent α2-adrenergic receptor agonist is well-established and supported by quantitative binding data. This agonism leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP, resulting in decreased sympathetic outflow and a lowering of blood pressure. As an imidazoline derivative, it is highly probable that this compound also interacts with imidazoline receptors, particularly the I1 subtype, which may contribute to its antihypertensive effects through a distinct signaling pathway. Further research is warranted to fully elucidate the specific binding affinities and functional consequences of this compound's interaction with the various imidazoline receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other related compounds in the field of cardiovascular drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tiamenidine as an Alpha-2 Adrenergic Agonist
This technical guide provides a comprehensive overview of this compound, a centrally-acting alpha-2 (α2) adrenergic receptor agonist. It covers its chemical properties, mechanism of action, receptor binding affinity, and the canonical signaling pathways it modulates. Detailed experimental protocols for characterizing compounds like this compound are also provided for research and development purposes.
Introduction
This compound is an imidazoline-based compound that exhibits potent agonistic activity at α2-adrenergic receptors.[1] Developed for the management of essential hypertension, it was marketed under brand names such as Sundralen and Symcorad.[1][2] Its pharmacological profile is similar to that of clonidine, another well-known α2-agonist.[1] this compound functions primarily by stimulating central α2-adrenergic receptors, which leads to a reduction in sympathetic outflow from the central nervous system (CNS).[3] This action results in decreased heart rate, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.
Chemical and Physical Properties
This compound is chemically identified as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine. It is an organochlorine compound and was typically marketed as a hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |
| Molecular Formula | C₈H₁₀ClN₃S | |
| Molar Mass | 215.70 g·mol⁻¹ | |
| CAS Number | 31428-61-2 | |
| Synonyms | Hoe 440, Thiamenidine, Sundralen | |
| Elimination Half-life | 2.3–5 hours |
Mechanism of Action
This compound exerts its therapeutic effects through selective agonism of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gαi.
The primary mechanism involves:
-
Presynaptic Inhibition : Activation of presynaptic α2-autoreceptors on noradrenergic neurons inhibits the release of norepinephrine (NE) in a negative feedback loop. This reduces sympathetic tone.
-
Central Nervous System Effects : In the brainstem, stimulation of postsynaptic α2-receptors in cardiovascular control centers, such as the nucleus of the solitary tract, diminishes sympathetic outflow to the periphery.
-
Downstream Signaling : Upon agonist binding, the Gαi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the physiological response.
Receptor Binding and Selectivity
This compound demonstrates significant selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor. This selectivity is crucial for its mechanism of action and contributes to its specific therapeutic effects. The inhibitory constant (IC50) values highlight this preference.
| Receptor Target | IC50 Value |
| α2-Adrenergic Receptor | 9.1 nM |
| α1-Adrenergic Receptor | 4.85 μM (4850 nM) |
| Source: Wikipedia |
The data indicates that this compound is over 500-fold more potent at α2 receptors compared to α1 receptors, underscoring its classification as a selective α2-agonist.
Signaling Pathway
The activation of α2-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade mediated by the Gαi subunit. This pathway is central to its pharmacological effects.
References
An In-Depth Technical Guide to Tiamenidine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine, a potent α2-adrenergic receptor agonist, has historically been utilized for its antihypertensive properties. Its mechanism of action, centered on the modulation of adrenergic signaling pathways, presents a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its known structural analogs, and derivatives. It delves into the synthesis methodologies, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds. Detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of this compound-based compounds for various therapeutic applications.
Introduction
This compound, chemically known as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative that shares pharmacological properties with clonidine. It acts as a centrally-acting α2-adrenergic receptor agonist, thereby reducing sympathetic outflow from the central nervous system and leading to a decrease in blood pressure. While effective as an antihypertensive agent, the development of structural analogs and derivatives of this compound is a promising avenue for discovering compounds with improved selectivity, enhanced therapeutic profiles, and novel clinical applications. This guide will explore the chemical space around the this compound core, providing insights into the structural modifications that influence its biological activity.
Core Structure and Physicochemical Properties of this compound
This compound is characterized by a central 2-aminoimidazoline ring linked to a substituted thiophene moiety.
| Property | Value |
| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine |
| Molecular Formula | C₈H₁₀ClN₃S |
| Molecular Weight | 215.70 g/mol |
| CAS Number | 31428-61-2 |
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives generally involves the construction of the 2-aminoimidazoline ring and its linkage to a substituted aryl or heteroaryl group, in this case, a thiophene ring.
General Synthesis of this compound
A common synthetic route to this compound involves the reaction of a substituted thiophene precursor with a reagent that provides the 2-aminoimidazoline moiety. A plausible synthetic scheme is outlined below.
Caption: General synthetic scheme for this compound.
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by modifying either the thiophene ring or the 2-aminoimidazoline moiety.
-
Modification of the Thiophene Ring: Analogs can be prepared by using different substituted aminothiophenes as starting materials. Variations can include altering the position and nature of the substituents (e.g., alkyl, halogen, alkoxy groups).
-
Modification of the Imidazoline Ring: Derivatives with substitutions on the imidazoline ring can be synthesized by using substituted ethylenediamines in the cyclization step.
-
Bioisosteric Replacement: The thiophene ring can be replaced with other aromatic or heteroaromatic systems to explore the impact on pharmacological activity.
Signaling Pathways of this compound and its Analogs
This compound and its analogs exert their effects primarily through the α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by agonists like this compound initiates a signaling cascade that is predominantly mediated by the Gi/o family of G-proteins.
Caption: Canonical α2-adrenergic receptor signaling pathway.
The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the physiological effects of this compound, such as reduced norepinephrine release from presynaptic nerve terminals.
Structure-Activity Relationships (SAR)
While specific SAR studies on a wide range of this compound analogs are not extensively reported in publicly available literature, general principles can be inferred from related α2-adrenergic agonists like clonidine.
-
The Aromatic/Heteroaromatic Ring: The nature and substitution pattern of the ring system attached to the 2-aminoimidazoline are critical for receptor affinity and selectivity. Electron-withdrawing groups and specific substitution patterns can influence potency.
-
The 2-Aminoimidazoline Moiety: This group is essential for the agonistic activity at the α2-adrenergic receptor. Modifications to this ring can significantly alter the pharmacological profile.
-
The Bridging Group: The direct linkage between the thiophene and the amino group of the imidazoline is a key structural feature. Introducing linkers or altering the geometry of this connection would likely have a profound impact on activity.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is used to determine the binding affinity of this compound analogs to α2-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compounds (this compound analogs) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in triplicate:
-
Total binding: 25 µL of radioligand, 25 µL of binding buffer, and 50 µL of cell membranes.
-
Non-specific binding: 25 µL of radioligand, 25 µL of phentolamine, and 50 µL of cell membranes.
-
Competitive binding: 25 µL of radioligand, 25 µL of test compound dilution, and 50 µL of cell membranes.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the equilibrium dissociation constant of the radioligand.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
This protocol measures the functional activity of this compound analogs by quantifying their effect on cAMP production.
Objective: To determine the potency (EC₅₀) and efficacy of test compounds in inhibiting adenylyl cyclase activity.
Materials:
-
A suitable cell line (e.g., HEK293 or CHO) stably expressing the human α2A-adrenergic receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds (this compound analogs) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of the test compounds.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Calculate the EC₅₀ value from this curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a method to assess the antihypertensive effects of this compound analogs in a relevant animal model.
Objective: To evaluate the in vivo efficacy of test compounds in reducing blood pressure.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
Procedure:
-
Acclimatize the SHRs for at least one week before the experiment.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Group the animals and administer the test compounds or vehicle (e.g., saline) orally or intraperitoneally.
-
Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Compare the effects of the test compounds to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Caption: Workflow for in vivo antihypertensive studies.
Conclusion and Future Directions
This compound and its analogs represent a valuable class of compounds for modulating α2-adrenergic receptor activity. While the existing data on specific this compound derivatives is limited in the public domain, the foundational knowledge of its synthesis, mechanism of action, and the provided experimental protocols offer a solid starting point for further research. Future efforts should focus on the systematic synthesis and pharmacological profiling of a diverse library of this compound analogs to establish a comprehensive structure-activity relationship. Such studies will be instrumental in the development of novel α2-adrenergic receptor modulators with improved therapeutic properties for the treatment of hypertension and potentially other disorders.
In Vitro Characterization of Tiamenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is a centrally-acting antihypertensive agent belonging to the imidazoline class of compounds. Its primary mechanism of action involves agonism at α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Receptor Binding Affinity
This compound exhibits a high affinity for α2-adrenergic receptors and also interacts with α1-adrenergic and imidazoline receptors. The binding affinities are typically determined through radioligand binding assays.
Table 1: Receptor Binding Affinities of this compound and Clonidine
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| This compound | α2-Adrenergic | [3H]-Clonidine | Not Specified | - | 9.1[1] |
| This compound | α1-Adrenergic | Not Specified | Not Specified | - | 4850[1] |
| Clonidine | α2-Adrenergic | [3H]-Rauwolscine | Pig Vascular Endothelium Membranes | 2.17 | - |
| Clonidine | Imidazoline I1 | [3H]-Clonidine | Canine Prostate | 4 | - |
Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α2-adrenergic receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Radioligand: [3H]-Rauwolscine or [3H]-Clonidine (a selective α2-adrenergic antagonist or agonist, respectively).
-
Non-specific Ligand: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.
-
Test Compound: this compound or other compounds of interest.
-
Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL Cell Membranes (5-20 µg protein).
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Workflow of a competitive radioligand binding assay.
Functional Activity
The functional activity of this compound as an α2-adrenergic receptor agonist is primarily assessed by its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and by its ability to stimulate the binding of GTPγS to G proteins.
Table 2: Functional Activity of Clonidine (a close analog of this compound)
| Compound | Assay | Cell Line | EC50 (nM) |
| Clonidine | [35S]GTPγS Binding | CHO cells expressing human α2A-adrenergic receptor | 28 |
| Clonidine | [35S]GTPγS Binding | CHOK1 cells expressing human α2A-adrenergic receptor | 30 |
| Clonidine | [35S]GTPγS Binding | CHOK1 cells expressing human α2A-adrenergic receptor | 35.3 |
Note: Specific functional data for this compound from cAMP or GTPγS assays were not available in the searched literature. The data for clonidine, a structurally and functionally similar α2-adrenergic agonist, is provided as a reference.
Experimental Protocol: cAMP Functional Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by an α2-adrenergic agonist like this compound in whole cells.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the α2-adrenergic receptor (e.g., HEK293, CHO).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound or other agonists.
-
Antagonist (for validation): Yohimbine or another selective α2-adrenergic antagonist.
2. Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and forskolin in stimulation buffer.
-
Assay:
-
Wash the cells with stimulation buffer.
-
For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes.
-
Add the test compound at various concentrations to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control and incubate for another 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve for cAMP if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
Experimental Protocol: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to α2-adrenergic receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
1. Materials:
-
Cell Membranes: Membranes from cells expressing the α2-adrenergic receptor.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound or other agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg), GDP (e.g., 10 µM), and serial dilutions of the test compound. Pre-incubate for 15-20 minutes on ice.[1]
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[1]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Define basal binding (no agonist) and stimulated binding (agonist alone).
-
Calculate the percentage of stimulation of [35S]GTPγS binding for each concentration of the test compound.
-
Plot the percent stimulation against the log concentration of the test compound and determine the EC50 and Emax values using non-linear regression.
Workflow for [35S]GTPγS Binding Assay
Workflow of a [³⁵S]GTPγS binding assay.
Signaling Pathways
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by agonists like this compound initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.
α2-Adrenergic receptor signaling pathway.
I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is distinct from that of α2-adrenergic receptors and is not coupled to the inhibition of adenylyl cyclase. Evidence suggests that it may involve the activation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid and production of prostaglandins.
Putative I1-imidazoline receptor signaling pathway.
Conclusion
This compound is a potent α2-adrenergic receptor agonist with additional activity at α1-adrenergic and imidazoline receptors. Its in vitro characterization relies on a combination of radioligand binding assays to determine receptor affinity and functional assays, such as cAMP and GTPγS binding assays, to elucidate its agonist activity and signaling mechanisms. The protocols and data presented in this guide provide a framework for the comprehensive in vitro evaluation of this compound and related compounds. Further research is warranted to fully characterize its functional selectivity and the intricacies of its signaling at different receptor subtypes.
References
Tiamenidine's Effects on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiamenidine is a centrally-acting antihypertensive agent that primarily exerts its effects through modulation of the sympathetic nervous system. As an imidazoline compound, its pharmacological profile is largely defined by its activity as a potent α2-adrenergic receptor agonist, with additional affinity for imidazoline I1 receptors. This dual receptor interaction in the brainstem, particularly within the rostral ventrolateral medulla (RVLM), leads to a reduction in sympathetic outflow to the periphery. The sympathoinhibitory action of this compound results in decreased heart rate, cardiac output, and peripheral vascular resistance, culminating in a significant antihypertensive effect. This technical guide provides a comprehensive overview of the mechanism of action, receptor binding profile, and physiological effects of this compound on the sympathetic nervous system, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Mechanism of Action
This compound's primary mechanism of action is the reduction of central sympathetic outflow.[1][2] This is achieved through its agonist activity at two key receptor types in the central nervous system:
-
α2-Adrenergic Receptors: this compound is a potent agonist at α2-adrenergic receptors.[3] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] In the brainstem, particularly in the nucleus tractus solitarii (NTS) and the rostral ventrolateral medulla (RVLM), activation of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons inhibits the release of norepinephrine.[4] This reduction in norepinephrine release dampens the excitatory signals to the sympathetic nervous system, leading to a decrease in sympathetic tone.
-
Imidazoline I1 Receptors: this compound also binds to I1-imidazoline receptors, which are non-adrenergic binding sites also located in the RVLM. Activation of these receptors is also implicated in the inhibition of the sympathetic nervous system, contributing to the overall blood pressure-lowering effect. The signaling pathway for I1 receptors is distinct from that of α2-adrenergic receptors and is thought to involve pathways similar to neurocytokine receptors.
The combined agonistic action at both α2-adrenergic and I1-imidazoline receptors results in a significant and effective reduction in sympathetic outflow from the central nervous system.
Receptor Binding Profile
The affinity of this compound for adrenergic and imidazoline receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data on this compound's receptor binding profile, with comparative data for the structurally similar and well-characterized drug, clonidine.
| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |
| This compound | α1-Adrenergic | IC50 | 4.85 µM | - | |
| α2-Adrenergic | IC50 | 9.1 nM | - | ||
| Clonidine | α2-Adrenergic | - | Equal affinity to imidazoline receptors | Rat Kidney Membranes | |
| Imidazoline | - | Equal affinity to α2-adrenergic receptors | Rat Kidney Membranes |
Physiological Effects on the Sympathetic Nervous System
The central sympathoinhibitory action of this compound manifests in a range of measurable physiological effects.
Cardiovascular Effects
By reducing sympathetic tone to the heart and peripheral vasculature, this compound produces the following cardiovascular effects:
-
Reduction in Blood Pressure: this compound significantly lowers both systolic and diastolic blood pressure.
-
Reduction in Heart Rate: A decrease in sympathetic stimulation to the sinoatrial node results in a reduced heart rate.
-
Reduction in Cardiac Output: The combination of a lower heart rate and reduced myocardial contractility leads to a decrease in cardiac output.
The following table summarizes the observed effects of this compound on key cardiovascular parameters.
| Parameter | Effect | Species | Observations | Reference |
| Blood Pressure | Decrease | Hypertensive Patients | Systolic and diastolic pressure fell on average between 12% and 15% during treatment. | |
| Heart Rate | Decrease | Hypertensive Patients | Reduced during treatment. |
Neurochemical Effects
The reduction in sympathetic nerve activity is reflected in changes in the levels of circulating catecholamines and other neurochemicals.
-
Plasma Catecholamines: this compound treatment leads to a reduction in plasma levels of norepinephrine and epinephrine.
-
Plasma Renin Activity: By decreasing renal sympathetic nerve activity, this compound reduces the release of renin from the kidneys, leading to lower plasma renin activity.
The following table presents the neurochemical effects of this compound.
| Parameter | Effect | Species | Observations | Reference |
| Plasma Norepinephrine (Noradrenaline) | Decrease | Hypertensive Patients | Reduced during treatment. | |
| Plasma Epinephrine (Adrenaline) | Decrease | Hypertensive Patients | Reduced during treatment. | |
| Plasma Renin Activity | Decrease | Hypertensive Patients | Reduced during treatment. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on the sympathetic nervous system.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of this compound for α2-adrenergic and imidazoline receptors.
Methodology:
-
Membrane Preparation:
-
Tissues expressing the target receptors (e.g., rat cerebral cortex for α2-adrenergic receptors, or kidney membranes for imidazoline receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of a specific radioligand (e.g., [3H]-clonidine for α2-adrenergic and I1-imidazoline receptors, or [3H]-idazoxan for I2-imidazoline receptors).
-
Increasing concentrations of unlabeled this compound or a reference compound (e.g., clonidine).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., phentolamine for α-adrenergic receptors).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Measurement of Sympathetic Nerve Activity
Objective: To directly measure the effect of this compound on sympathetic nerve activity in an animal model.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized (e.g., with urethane or a combination of α-chloralose and urethane).
-
A tracheal cannula is inserted for artificial ventilation if necessary.
-
A femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.
-
Body temperature is maintained at 37°C with a heating pad.
-
-
Nerve Isolation and Electrode Placement:
-
A retroperitoneal incision is made to expose the renal or lumbar sympathetic nerve.
-
A nerve bundle is carefully dissected from the surrounding connective tissue.
-
The nerve is placed on a pair of bipolar silver wire electrodes.
-
The nerve and electrodes are covered with a silicone-based gel to prevent drying and for electrical insulation.
-
-
Recording of Sympathetic Nerve Activity (SNA):
-
The electrical signals from the electrodes are amplified (e.g., 10,000-50,000 times) and filtered (e.g., band-pass filter of 100-1000 Hz).
-
The raw nerve activity is rectified and integrated to quantify the total nerve activity.
-
Basal SNA, blood pressure, and heart rate are recorded for a stabilization period (e.g., 30 minutes).
-
-
Drug Administration and Data Acquisition:
-
This compound is administered intravenously at various doses.
-
SNA, blood pressure, and heart rate are continuously recorded before, during, and after drug administration.
-
At the end of the experiment, the background noise is determined by administering a ganglionic blocker (e.g., hexamethonium) or by euthanizing the animal.
-
-
Data Analysis:
-
The integrated SNA is corrected by subtracting the background noise.
-
The change in SNA is expressed as a percentage of the baseline value.
-
Dose-response curves for the effect of this compound on SNA, blood pressure, and heart rate are constructed.
-
Signaling Pathways
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by this compound in the brainstem initiates a signaling cascade that leads to the inhibition of norepinephrine release.
I1-Imidazoline Receptor Signaling Pathway
The signaling pathway for I1-imidazoline receptors is less well-defined than that of α2-adrenergic receptors but is known to be distinct and does not involve the typical Gαi-mediated inhibition of adenylyl cyclase.
Conclusion
This compound is a potent centrally-acting sympatholytic agent with a well-defined mechanism of action revolving around its agonist activity at α2-adrenergic and I1-imidazoline receptors. The consequent reduction in central sympathetic outflow translates into clinically significant antihypertensive effects. The detailed understanding of its receptor binding profile, physiological effects, and the underlying signaling pathways provides a solid foundation for its therapeutic application and for the development of future generations of centrally-acting antihypertensive drugs with improved selectivity and side-effect profiles. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of sympathetic nervous system modulation and cardiovascular pharmacology.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
Tiamenidine Hydrochloride: An In-depth Technical Guide on a Data-Scarce Compound
This guide will present the limited available information for tiamenidine hydrochloride. In lieu of extensive data for the target compound, and for illustrative purposes only, this document will provide a detailed overview of the solubility and stability of the closely related and structurally similar compound, tizanidine hydrochloride . This is intended to offer a comparative perspective and an example of the comprehensive data typically required for drug development.
Disclaimer: The following detailed data pertains to tizanidine hydrochloride , not this compound hydrochloride. These are distinct chemical entities.
Core Concepts in Solubility and Stability for Drug Development
The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and shelf-life.
-
Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. It is a key determinant of a drug's absorption and is typically assessed in various aqueous and organic solvents, and across a range of pH values.
-
Stability refers to the capacity of a drug substance to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Stability testing involves subjecting the API to various stress conditions to understand its degradation pathways.
This compound Hydrochloride: Available Information
This compound hydrochloride is a centrally-acting alpha-2 adrenergic receptor agonist that has been used as an antihypertensive agent[2]. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |
| Synonyms | HOE 440, Sundralen, Symcor | [2][3] |
| Molecular Formula | C8H11Cl2N3S | |
| Molecular Weight | 252.16 g/mol | |
| Appearance | Solid powder | |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | |
| Storage (Long-term) | -20 °C (months to years) | |
| Shelf Life | >2 years if stored properly |
While a shelf life of over two years is suggested under proper storage conditions, quantitative data from systematic stability studies, such as forced degradation, are not publicly available. The provided storage conditions suggest that the compound is sensitive to temperature.
Tizanidine Hydrochloride: A Case Study in Solubility and Stability
The following sections provide detailed information on the solubility and stability of tizanidine hydrochloride, a structurally related alpha-2 adrenergic receptor agonist.
Solubility of Tizanidine Hydrochloride
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Ethanol | Slightly soluble | |
| Ethanol (purged with inert gas) | ~0.2 mg/mL | |
| DMSO (purged with inert gas) | ~0.2 mg/mL |
Stability of Tizanidine Hydrochloride under Forced Degradation
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
| Stress Condition | Extent of Degradation (%) | Reference |
| Acidic (1N HCl) | 15.73 | |
| Oxidative (3% H2O2) | 36.08 | |
| Alkaline | No degradation observed | |
| Thermal | Stable | |
| Photolytic (UV-C light for 7 days) | ~55.16 |
These studies indicate that tizanidine hydrochloride is susceptible to degradation under acidic, oxidative, and photolytic conditions. It is relatively stable under alkaline and thermal stress. The solid state of tizanidine hydrochloride is significantly more stable than its solution state.
Experimental Protocols for Tizanidine Hydrochloride Analysis
General Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on tizanidine hydrochloride, based on published methodologies.
-
Preparation of Stock Solution: Accurately weigh and dissolve tizanidine hydrochloride in a suitable solvent (e.g., a mixture of 0.1% trifluoroacetic acid and acetonitrile) to prepare a stock solution of known concentration (e.g., 500 µg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid and keep at a specified temperature (e.g., room temperature or elevated) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide and keep at a specified temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store for a specified time.
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., UV-C) for a specified duration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to separate the parent drug from any degradation products.
Stability-Indicating HPLC Method for Tizanidine Hydrochloride
A common method for the analysis of tizanidine hydrochloride and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 228 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Alpha-2 Adrenergic Agonists
This compound and tizanidine are both alpha-2 adrenergic receptor agonists. This class of drugs primarily exerts its effects through the following signaling pathway:
Figure 1: Simplified signaling pathway of an alpha-2 adrenergic agonist.
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting and analyzing forced degradation studies is outlined below.
Figure 2: General experimental workflow for forced degradation studies.
Conclusion
While a comprehensive technical guide on the solubility and stability of this compound hydrochloride cannot be fully realized due to the scarcity of public data, this document provides the available information and offers a detailed look at the related compound, tizanidine hydrochloride, as a proxy. For researchers and drug development professionals working with this compound hydrochloride, it is imperative to conduct thorough in-house solubility and stability studies to establish its physicochemical profile. The methodologies and data presented for tizanidine hydrochloride can serve as a valuable template for designing such experiments.
References
An In-depth Technical Guide to the Metabolism and Degradation Pathways of Tiamenidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific metabolic and degradation pathways of tiamenidine is limited. This guide synthesizes the available pharmacokinetic data for this compound and leverages detailed information from structurally related compounds, primarily tizanidine, as well as clonidine and other thienopyridine derivatives, to propose potential metabolic and degradation routes. These proposed pathways are based on chemical similarity and established biotransformation reactions and should be considered hypothetical until confirmed by specific studies on this compound.
Introduction to this compound
This compound is a centrally-acting α2-adrenergic receptor agonist that has been used for the management of essential hypertension.[1] It shares pharmacological properties with clonidine and is structurally related to tizanidine.[2] Understanding its metabolism and degradation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of stable pharmaceutical formulations.
Pharmacokinetics of this compound
While detailed metabolic pathways are not extensively documented, some pharmacokinetic parameters for this compound have been reported.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Elimination Half-life | 2.3–5 hours | [2] |
Proposed Metabolic Pathways of this compound
Due to the scarcity of direct metabolic data for this compound, the well-characterized metabolism of the structurally similar drug, tizanidine, serves as the primary model for its predicted biotransformation. Tizanidine is extensively metabolized, with less than 3% of the parent drug excreted unchanged in the urine.[1]
Role of Cytochrome P450 Enzymes
In vitro studies have definitively identified Cytochrome P450 1A2 (CYP1A2) as the primary enzyme responsible for the metabolism of tizanidine.[3] It is therefore highly probable that CYP1A2 is also the major enzyme involved in the metabolism of this compound. Inhibitors and inducers of CYP1A2 would be expected to significantly impact the clearance of this compound.
Predicted Metabolic Reactions
Based on the known metabolism of tizanidine and other related imidazoline compounds like clonidine and moxonidine, the following metabolic reactions are proposed for this compound:
-
Oxidation: The imidazoline ring and the thiophene ring are potential sites for oxidation. For tizanidine, oxidation of the imidazoline moiety is a known metabolic pathway. Similarly, moxonidine undergoes oxidation on the imidazoline ring and the methyl group.
-
Hydroxylation: Aromatic hydroxylation of the thiophene ring is a plausible metabolic step. The metabolism of clonidine, another α2-adrenergic agonist, involves hydroxylation of the phenyl ring.
-
Conjugation: The resulting hydroxylated metabolites could undergo subsequent glucuronidation or sulfation to form more water-soluble conjugates for excretion.
The following diagram illustrates the proposed primary metabolic pathway for this compound, based on the known metabolism of tizanidine.
Caption: Proposed metabolic pathway of this compound based on analogous compounds.
Experimental Protocols for Studying Metabolism
To definitively elucidate the metabolic pathways of this compound, the following experimental protocols, which are standard in drug metabolism studies, would be employed.
In Vitro Metabolism Studies
Objective: To identify the primary metabolizing enzymes and the initial metabolic products.
Methodology:
-
Incubation with Liver Microsomes: this compound would be incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
-
Recombinant CYP Isoform Screening: To pinpoint the specific CYP enzymes involved, this compound would be incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Inhibition Studies: Co-incubation of this compound with known selective inhibitors of various CYP isoforms (e.g., furafylline for CYP1A2) in human liver microsomes would help confirm the role of specific enzymes.
-
Metabolite Identification: The incubates would be analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Table 2: Quantitative Data from a Representative In Vitro Metabolism Study on Tizanidine
| Parameter | Value |
| Substrate Concentration | 80 nM |
| Half-life (in human liver microsomes) | 50 min |
| Initial Reaction Velocity | 1.1 pmol min⁻¹ mg⁻¹ protein |
| Intrinsic Clearance | 17 ml min⁻¹ kg⁻¹ |
| Data from Granfors et al., 2004. |
In Vivo Metabolism Studies
Objective: To identify the major metabolites in a living system and determine the routes of excretion.
Methodology:
-
Animal Studies: Radiolabeled ([¹⁴C] or [³H]) this compound would be administered to laboratory animals (e.g., rats, dogs).
-
Sample Collection: Urine, feces, and blood samples would be collected at various time points.
-
Metabolite Profiling: The collected samples would be analyzed using LC-MS/MS and radiometric detection to identify and quantify the parent drug and its metabolites.
The following diagram illustrates a general workflow for the identification of drug metabolites.
Caption: General experimental workflow for metabolite identification.
Degradation Pathways of this compound
Specific degradation products of this compound have not been reported in the literature. However, stability-indicating methods have been developed for tizanidine, which provide insights into its degradation under various stress conditions. It is reasonable to assume that this compound, with its thienopyridine and imidazoline moieties, would be susceptible to similar degradation pathways.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on studies of tizanidine and other thienopyridine compounds, this compound would likely be subjected to the following stress conditions:
-
Acidic Hydrolysis: Degradation in an acidic medium. Tizanidine has shown some degradation under acidic conditions.
-
Alkaline Hydrolysis: Degradation in a basic medium.
-
Oxidative Degradation: Degradation using an oxidizing agent like hydrogen peroxide. Tizanidine is susceptible to oxidation. Thienopyridine compounds are also known to undergo oxidation of the thiophene moiety.
-
Photodegradation: Exposure to UV or fluorescent light.
-
Thermal Degradation: Exposure to high temperatures.
The degradation products would be identified using techniques like LC-MS/MS.
The following diagram outlines potential degradation pathways for a thienopyridine compound like this compound under oxidative and hydrolytic stress.
Caption: Potential degradation pathways of this compound under stress conditions.
Signaling Pathways
This compound's primary mechanism of action is as a centrally-acting α2-adrenergic receptor agonist . Its antihypertensive effects are mediated through the stimulation of these receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance, renal vascular resistance, heart rate, and blood pressure.
The signaling cascade following α2-adrenergic receptor activation by this compound is expected to be similar to that of other α2-agonists like clonidine.
Caption: α2-Adrenergic receptor signaling pathway activated by this compound.
Conclusion
References
Pharmacokinetics of Tiamenidine in Animal Models: A Methodological Overview
Despite a comprehensive search of publicly available scientific literature, detailed pharmacokinetic data for tiamenidine in common animal models such as rats, dogs, and mice appears to be limited. This guide, therefore, outlines the general experimental methodologies and theoretical frameworks essential for conducting such studies, providing a roadmap for researchers in the field of drug development.
Experimental Design for a Preclinical Pharmacokinetic Study
A typical pharmacokinetic study in an animal model involves the systematic collection of biological samples following drug administration to determine the drug's concentration over time. The data generated is then used to calculate key pharmacokinetic parameters.
Animal Models
The choice of animal model is a critical first step. Rodents, particularly rats and mice, are often used in initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Canines, such as beagle dogs, are frequently used in later-stage preclinical studies as their physiological and metabolic systems can be more predictive of human responses. Key considerations for animal selection include the species, strain, sex, and health status of the animals.
Drug Administration and Dosing
This compound, or any drug candidate, can be administered through various routes, with intravenous (IV) and oral (PO) being the most common in pharmacokinetic studies.
-
Intravenous (IV) Administration: An IV bolus or infusion allows for the direct introduction of the drug into the systemic circulation, providing a baseline for 100% bioavailability.
-
Oral (PO) Administration: This route is common for intended clinical use and allows for the assessment of oral absorption and bioavailability.
The drug is typically formulated in a suitable vehicle, and the dose is determined based on previous toxicological and pharmacological studies.
Sample Collection
Following drug administration, biological samples, primarily blood, are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile. For a complete picture of the drug's fate, urine and feces may also be collected to assess excretion pathways.
Bioanalytical Method
A sensitive and specific analytical method is required to quantify the concentration of this compound in the collected biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its high selectivity and sensitivity. The method must be validated according to regulatory guidelines to ensure accuracy, precision, and reliability.
Key Pharmacokinetic Parameters
The analysis of drug concentrations in plasma over time allows for the calculation of several key parameters that describe the drug's pharmacokinetic profile. These parameters are typically summarized in tabular format for easy comparison across different doses, routes of administration, and animal species.
| Parameter | Description |
| t1/2 | Half-life: The time it takes for the drug concentration in the plasma to decrease by half. |
| Cmax | Maximum Concentration: The highest concentration of the drug observed in the plasma. |
| Tmax | Time to Maximum Concentration: The time at which Cmax is reached. |
| AUC | Area Under the Curve: The total drug exposure over time, calculated from the plasma concentration-time curve. |
| Vd | Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| CL | Clearance: The volume of plasma cleared of the drug per unit time. |
| F% | Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Conceptual Workflow and Signaling Pathways
Visualizing the experimental workflow and the potential metabolic pathways can aid in understanding the complex processes involved in pharmacokinetic studies.
Figure 1. A generalized workflow for a preclinical pharmacokinetic study.
Metabolism is a key determinant of a drug's pharmacokinetic profile. For a compound like this compound, metabolism would likely occur in the liver via Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.
Figure 2. A potential metabolic pathway for this compound.
Conclusion
While this guide cannot provide specific pharmacokinetic data for this compound in animal models due to the current lack of publicly available information, it serves as a comprehensive overview of the methodologies required to generate such critical data. For researchers and drug development professionals, the principles and protocols outlined herein provide a solid foundation for designing and executing robust preclinical pharmacokinetic studies. The generation of these data would be a vital step in further understanding the therapeutic potential of this compound.
Tiamenidine Dose-Response Dynamics: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Profile, Experimental Protocols, and Signaling Pathways of a Centrally Acting Antihypertensive Agent
Introduction
Tiamenidine is a centrally-acting alpha-2 (α₂) adrenergic receptor agonist that exhibits pharmacological properties similar to clonidine. It has been historically used in the management of essential hypertension. This technical guide provides a comprehensive overview of the dose-response relationships of this compound, focusing on its cardiovascular effects. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding its mechanism of action and pharmacological profile. This compound demonstrates a high affinity for α₂-adrenergic receptors with an IC₅₀ value of 9.1 nM, and a significantly lower affinity for α₁-adrenergic receptors, with an IC₅₀ of 4.85 μM.
Quantitative Dose-Response Data
The following tables summarize the quantitative data from key preclinical and clinical studies, illustrating the dose-dependent effects of this compound on various cardiovascular parameters.
Table 1: Preclinical Dose-Response Data for this compound
| Species | Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Rabbit | Normotensive | Intracisternal | 100 µg (single dose) | ↓ (Fall in blood pressure) | ↓ (Fall in heart rate) | [1] |
| Cat | Renal Hypertensive (Conscious) | Oral | 0.25 mg (three times daily) | ↓ (Hypotension) | ↓ (Bradycardia) | [2] |
Note: Specific quantitative changes in MAP and HR were not detailed in the available abstracts.
Table 2: Clinical Dose-Response Data for this compound in Hypertensive Patients
| Study Population | Route of Administration | Dose | Change in Blood Pressure | Change in Heart Rate | Other Hemodynamic Effects | Reference |
| Hypertensive Volunteers | Oral | 0.5 - 1.5 mg (every 12 hours) | Modest Decrease | ↓ (Sinus rate slowed) | Increased atrial pacing rate producing AV nodal Wenckebach. | Roden et al., 1988 |
| Hypertensive Patients | Oral | Up to 3 mg/day (maximum) | ↓ 12-15% (Systolic and Diastolic) | Not specified | Lowered cardiac output. | Zamboulis et al., 1979 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.
Protocol 1: Central Administration in Rabbits
This protocol is based on the study investigating the central nervous action of this compound.
-
Animal Model: Rabbits.
-
Objective: To determine the effect of centrally administered this compound on blood pressure and heart rate.
-
Procedure:
-
Electrical stimulation of the central nervous system is performed to induce a rise in blood pressure and heart rhythm disorders.
-
This compound is administered via a single 100 microgram injection into the cisterna magna.
-
For comparison, the same dose is administered intravenously in a separate group of animals.
-
Blood pressure and heart rate are continuously monitored following administration.
-
The pressor response following stimulation of subthalamic zones is also assessed after this compound administration.[1]
-
Protocol 2: Oral Administration in Conscious Hypertensive Cats
This protocol is derived from a study on the cardiovascular effects and withdrawal phenomena of this compound.
-
Animal Model: Conscious cats with induced renal hypertension.
-
Objective: To evaluate the hypotensive and bradycardic effects of chronic oral this compound administration.
-
Procedure:
-
Renal hypertension is induced in the cats (details of the induction method were not available in the abstract).
-
Permanent indwelling arterial catheters are surgically placed for direct and continuous blood pressure monitoring.
-
This compound is administered orally at a dose of 0.25 mg three times daily for a period of 6 days.
-
Blood pressure and heart rate are continuously recorded throughout the treatment period to assess the induction of hypotension and bradycardia.[2]
-
Protocol 3: Clinical Trial in Hypertensive Volunteers
This protocol is based on a study evaluating the electrophysiologic and hemodynamic effects of chronic oral this compound therapy.
-
Study Population: Otherwise healthy hypertensive human volunteers.
-
Objective: To assess the effects of chronic oral this compound on sinus and atrioventricular (AV) nodal function and other hemodynamic parameters.
-
Procedure:
-
Eligible hypertensive volunteers are recruited for the study.
-
This compound is administered orally at a dose of 0.5 to 1.5 mg every 12 hours.
-
Electrophysiologic studies are performed to measure sinus rate and the atrial pacing rate that produces AV nodal Wenckebach.
-
Hemodynamic parameters, including diastolic blood pressure and cardiac output, are monitored.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in this compound research, the following diagrams are provided in DOT language.
This compound Signaling Pathway
This compound, as an α₂-adrenergic agonist, primarily acts on presynaptic and postsynaptic α₂-receptors. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in norepinephrine release, contributing to its sympatholytic and antihypertensive effects.
Experimental Workflow: Preclinical Antihypertensive Study
The following diagram outlines a typical workflow for a preclinical study evaluating the antihypertensive effects of this compound in an animal model.
Logical Relationship: Central vs. Peripheral Action
This diagram illustrates the logical framework for differentiating the central and peripheral antihypertensive effects of this compound.
References
Methodological & Application
Tiamenidine Experimental Protocols for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed experimental protocols for in vivo studies of tiamenidine, a centrally-acting α2-adrenergic receptor agonist with antihypertensive properties. This compound shares pharmacological similarities with clonidine and has been investigated for its effects on blood pressure and cardiovascular parameters.[1][2] This document outlines methodologies for evaluating the antihypertensive efficacy of this compound in relevant animal models, including protocols for both central and systemic administration. Additionally, it includes information on expected physiological responses and data presentation, supported by visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action
This compound is an imidazoline compound that functions primarily as a potent agonist at α2-adrenergic receptors located in the central nervous system (IC50 = 9.1 nM).[1] Its mechanism of action is analogous to that of clonidine.[2] Activation of these presynaptic autoreceptors in the brainstem, particularly in the nucleus tractus solitarii, inhibits the release of norepinephrine. This reduction in sympathetic outflow from the central nervous system leads to decreased peripheral vascular resistance, heart rate, and subsequently, a lowering of arterial blood pressure. To a much lesser extent, this compound also acts as an α1-adrenergic receptor agonist (IC50 = 4.85 μM).[1]
Signaling Pathway of this compound's Antihypertensive Effect
References
Application Note: Quantification of Tiamenidine Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
[IMPORTANT NOTE]: As of the latest literature review, a validated High-Performance Liquid Chromatography (HPLC) method specifically for the quantification of Tiamenidine has not been widely published. This application note provides a detailed protocol adapted from validated methods for Tizanidine, a structurally similar compound. Researchers, scientists, and drug development professionals should be aware that this method will require optimization and full validation for the specific matrix and concentration range of this compound being investigated, in accordance with ICH guidelines.
Introduction
This compound is a centrally-acting alpha-2 adrenergic receptor agonist, previously marketed for the management of essential hypertension.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a robust RP-HPLC method, adapted from established protocols for the related compound Tizanidine, for the determination of this compound in various sample matrices.
The proposed method utilizes a C18 stationary phase with a UV detector, providing a balance of sensitivity, specificity, and efficiency. The protocol is designed to be a starting point for method development and validation for this compound analysis.
Chromatographic Conditions
The following tables summarize recommended starting conditions for the HPLC analysis of this compound, based on successful methods for Tizanidine.[2][3][4][5]
Table 1: HPLC System and Operating Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Column Temperature | 30°C |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 228 nm or 230 nm |
| Run Time | Approximately 15 minutes |
Table 2: Mobile Phase Compositions (Recommended Starting Points)
| Method | Mobile Phase Composition | pH Adjustment |
| Method A | 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile (65:35 v/v) | Not Required |
| Method B | Phosphate Buffer : Acetonitrile (80:20 v/v) | Adjust to pH 3.0 with Ortho-phosphoric Acid |
| Method C | Methanol : 0.05% Ortho-phosphoric Acid in Water (20:80 v/v) | Adjust to pH 2.7 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in the chosen diluent (mobile phase is recommended) and sonicate for 2 minutes to ensure complete dissolution. Make up to the mark with the diluent.
-
Working Standard Solution (50 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask. Add 5 mL of diluent, vortex, and then make up to the final volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the Working Standard Solution to cover the desired concentration range.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 5 mL of diluent and sonicate for 5 minutes to ensure complete extraction of the drug.
-
Make up the volume to 10 mL with the diluent. This yields a concentration of 500 µg/mL.
-
Further dilute 1.0 mL of this solution into a 10 mL volumetric flask with the diluent to obtain a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
To 1 mL of plasma sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., Clonidine).
-
Add a suitable extraction solvent (e.g., diethyl ether or methylene chloride).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Method Validation Parameters (Adapted from Tizanidine Methods)
Any adapted method for this compound must be validated according to ICH Q2(R1) guidelines. The following table provides typical acceptance criteria based on validated Tizanidine methods.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters |
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of samples from pharmaceutical tablets.
References
Application Notes and Protocols for Tiamenidine Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of tiamenidine, a centrally acting alpha-2 adrenergic agonist, for studying its antihypertensive effects in spontaneously hypertensive rats (SHRs). The protocols are based on established methodologies for similar compounds and general practices in rodent research.
Introduction
This compound is an imidazoline compound that acts as an agonist at α2-adrenergic receptors in the central nervous system.[1][2] This agonism leads to a reduction in sympathetic outflow from the brain, resulting in decreased blood pressure and heart rate.[2][3][4] Its mechanism of action is similar to that of clonidine, another well-known centrally acting antihypertensive agent. The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model for studying human essential hypertension, making it a suitable model for evaluating the efficacy of antihypertensive drugs like this compound.
Quantitative Data Summary
For the related compound clonidine, a study in SHRs demonstrated that a continuous oral administration of 150 μg/kg/day elicited a long-term decrease in blood pressure.
Table 1: Summary of this compound and Clonidine Dosage and Effects
| Compound | Species | Route of Administration | Dose | Observed Effects |
| This compound | Human (hypertensive) | Oral | 0.5 - 1.5 mg (every 12 hours) | Modest decrease in diastolic blood pressure, significant slowing of sinus heart rate |
| This compound | Rabbit | Intracisternal | 100 µg (single dose) | Fall in blood pressure and heart rate |
| Clonidine | Rat (SHR) | Oral (continuous) | 150 µg/kg/day | Long-term decrease in blood pressure |
Experimental Protocols
The following are detailed protocols for the administration of this compound to spontaneously hypertensive rats. These protocols are based on general guidelines for rodent drug administration and should be adapted based on specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)
-
Spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)
-
Animal scale
-
Gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Anesthetic (if required for certain procedures)
Experimental Workflow
Caption: Experimental workflow for this compound administration in SHRs.
Protocol for Oral Administration (Gavage)
Oral gavage is a common method for precise oral drug delivery in rodents.
-
Animal Handling and Restraint:
-
Gently handle the rats to acclimate them to the procedure and reduce stress.
-
Securely restrain the rat to ensure its safety and the accuracy of the gavage.
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of appropriate size for the rat.
-
Measure the correct insertion length by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's nose.
-
-
Drug Preparation:
-
Dissolve or suspend the desired dose of this compound in the chosen vehicle. The volume should typically not exceed 10 ml/kg body weight.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the pre-measured depth, slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after administration.
-
Monitor blood pressure and heart rate at predetermined time points using a non-invasive tail-cuff method or telemetry.
-
Protocol for Intravenous Administration
Intravenous administration allows for rapid and complete bioavailability of the drug.
-
Animal Preparation:
-
Anesthesia may be required depending on the injection site and institutional guidelines.
-
The lateral tail vein is a common site for intravenous injections in rats.
-
-
Drug Preparation:
-
Dissolve this compound in sterile, isotonic saline. The solution must be sterile and free of particulates.
-
The injection volume should be kept low, typically not exceeding 5 ml/kg for a bolus injection.
-
-
Administration:
-
Place the rat in a restrainer that allows access to the tail.
-
Warm the tail gently to dilate the veins.
-
Insert a small gauge needle (e.g., 27-30G) into the lateral tail vein.
-
Slowly inject the this compound solution.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Measure blood pressure and heart rate continuously or at frequent intervals following the injection.
-
Signaling Pathway
This compound exerts its antihypertensive effect primarily through its action on central alpha-2 adrenergic receptors. The binding of this compound to these receptors in the brainstem initiates a signaling cascade that leads to a reduction in sympathetic nervous system outflow.
Caption: Signaling pathway of this compound's antihypertensive action.
The activation of presynaptic α2A-adrenergic receptors in the brainstem by this compound leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi). This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces the release of norepinephrine from presynaptic neurons. The overall effect is a decrease in sympathetic tone, leading to vasodilation, reduced cardiac output, and a subsequent lowering of blood pressure and heart rate.
Conclusion
The protocols and information provided in these application notes serve as a guide for researchers investigating the antihypertensive effects of this compound in spontaneously hypertensive rats. While specific dose-response data in this model is limited, the provided methodologies for oral and intravenous administration, along with an understanding of the underlying signaling pathway, offer a solid foundation for designing and conducting robust preclinical studies. It is imperative that all animal experiments are conducted ethically and in compliance with all applicable regulations.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Central alpha 2 receptors and the regulation of blood pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha(2)-adrenergic receptor signalling in hypertension. [vivo.health.unm.edu]
- 4. Role of α2-Adrenoceptors in Hypertension: Focus on Renal Sympathetic Neurotransmitter Release, Inflammation, and Sodium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tiamenidine Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is an imidazoline compound recognized for its potent antihypertensive properties.[1][2] Its primary mechanism of action is as a centrally-acting α2-adrenergic receptor agonist, with a reported IC50 value of 9.1 nM.[1] this compound also exhibits a significantly lower affinity for α1-adrenergic receptors (IC50 = 4.85 μM) and interacts with imidazoline receptors, a characteristic it shares with other imidazoline-based drugs like clonidine.[1][3]
The α2-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the pharmacological effects of α2-agonists.
In vitro assays are indispensable for characterizing the pharmacological profile of compounds like this compound. These assays allow for the precise determination of receptor binding affinity, selectivity, and functional potency. This document provides detailed protocols for key in vitro assays to evaluate the activity of this compound.
Signaling Pathway of this compound at the α2-Adrenergic Receptor
This compound, as an agonist, binds to and activates the α2-adrenergic receptor. This activation stimulates the associated inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a reduction in the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and modulating downstream cellular responses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a centrally acting antihypertensive drug in essential hypertension [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of imidazoline receptors in the centrally acting muscle-relaxant effects of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Tiamenidine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is a potent and selective α2-adrenergic receptor agonist, structurally related to clonidine, that has been investigated for its antihypertensive properties.[1] As a centrally-acting agent, it modulates sympathetic outflow, leading to reductions in blood pressure and heart rate. In a research context, oral administration is a common and convenient route for in vivo studies. These application notes provide detailed protocols for the preparation and oral administration of this compound hydrochloride for preclinical research, along with a summary of its known pharmacological properties and the signaling pathway through which it acts.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
The following table summarizes key quantitative data for this compound, compiled from available literature. This information is crucial for dose preparation and experimental design.
| Parameter | Value | Species | Citation |
| Molecular Formula | C8H10ClN3S (this compound) C8H11Cl2N3S (this compound HCl) | N/A | [2][3] |
| Molecular Weight | 215.70 g/mol (this compound) 252.16 g/mol (this compound HCl) | N/A | [2][3] |
| IC50 (α2-adrenergic receptor) | 9.1 nM | In vitro | |
| IC50 (α1-adrenergic receptor) | 4.85 µM | In vitro | |
| Elimination Half-life | 2.3–5 hours | Human | |
| LD50 (Oral) | 400 mg/kg | Mouse | |
| LD50 (Intravenous) | 40 mg/kg | Rat | |
| LD50 (Intravenous) | 45 mg/kg | Mouse | |
| LD50 (Subcutaneous) | 170 mg/kg | Mouse |
Signaling Pathway
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The activation of this pathway in the central nervous system, particularly in the brainstem, leads to a reduction in sympathetic outflow.
Caption: this compound's α2-adrenergic receptor signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Oral Formulation
This protocol describes the preparation of a simple aqueous solution of this compound hydrochloride suitable for oral gavage in small laboratory animals. This compound is available commercially as the hydrochloride salt, which generally confers better aqueous solubility.
Materials:
-
This compound hydrochloride (powder form)
-
Sterile distilled water or 0.9% sterile saline
-
Calibrated scale (accurate to 0.1 mg)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the Dosing Concentration: Calculate the required concentration of the dosing solution based on the target dose (in mg/kg) and the dosing volume. A common dosing volume for mice is 5-10 mL/kg.
-
Example Calculation for a 10 mg/kg dose in a mouse with a 10 mL/kg dosing volume:
-
Required concentration = (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL.
-
-
-
Weigh this compound HCl: Accurately weigh the required amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 1.0 mg/mL solution, weigh 10.0 mg of the compound.
-
Dissolution:
-
Add the weighed this compound HCl powder to a sterile conical tube.
-
Add the desired volume of vehicle (e.g., 10 mL of sterile distilled water).
-
Vortex the tube vigorously for 1-2 minutes or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Note: If solubility is an issue, gentle warming (to ~37°C) or the addition of a small amount of a co-solvent like DMSO (final concentration ≤5%) followed by dilution with saline may be tested. However, a simple aqueous solution is preferred if possible. For the analogous compound tizanidine hydrochloride, solubility in water is >20 mg/mL, suggesting this compound HCl is likely sufficiently soluble in water for most research doses.
-
-
Storage: Store the prepared solution at 4°C, protected from light. For best results, prepare the solution fresh on the day of the experiment. If stored, check for any precipitation before use.
Protocol 2: Oral Administration (Gavage) to Mice
This protocol provides a standardized method for administering the prepared this compound solution to mice via oral gavage. This ensures accurate dosing directly into the stomach.
Materials:
-
Prepared this compound HCl dosing solution
-
Appropriately sized gavage needles (For adult mice (20-30g), a 20-gauge, 1.5-inch flexible or curved needle with a rounded tip is recommended).
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered.
-
Volume Calculation: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL).
-
Example: For a 25g (0.025 kg) mouse receiving a 10 mg/kg dose from a 1.0 mg/mL solution:
-
Volume = (0.025 kg * 10 mg/kg) / 1.0 mg/mL = 0.25 mL.
-
-
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles. Attach the gavage needle securely.
-
Animal Restraint:
-
Restrain the mouse firmly by scruffing the loose skin over the neck and back. This should immobilize the head and forelimbs.
-
Position the mouse vertically, allowing its body to be supported. This helps to straighten the path to the esophagus.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, slightly to one side (in the diastema) to avoid the incisors.
-
Advance the needle along the roof of the mouth. The mouse will typically swallow as the needle reaches the back of the pharynx.
-
Gently advance the needle down the esophagus until it reaches the stomach. The pre-measured length (from the tip of the nose to the last rib) should be used as a guide. Do not force the needle if resistance is met.
-
Once the needle is in place, dispense the solution smoothly and steadily.
-
Withdraw the needle gently in a single motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Observe the animal for expected pharmacological effects (e.g., sedation, changes in activity) at appropriate time points post-dosing.
-
Caption: Workflow for this compound oral formulation and administration.
References
Application Notes and Protocols for Measuring Tiamenidine's Effect on Heart Rate Variability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is a centrally active alpha-2 adrenergic agonist known for its antihypertensive properties.[1] Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the cardiovascular system. This sympatholytic effect manifests as a decrease in heart rate, providing a rationale for investigating its impact on heart rate variability (HRV).[2][3] HRV is a non-invasive measure of the autonomic nervous system's modulation of cardiac rhythm and serves as a valuable tool in preclinical cardiovascular research.[4] These application notes provide detailed protocols for assessing the effects of this compound on HRV in a preclinical rodent model.
Data Presentation: this compound's Effect on Heart Rate Variability
Due to the limited availability of comprehensive public data specifically for this compound's effect on a full range of HRV parameters, the following tables present expected or representative quantitative data based on the known effects of alpha-2 adrenergic agonists in preclinical models. These tables are intended to serve as a template for data presentation in your studies.
Table 1: Time-Domain HRV Parameters Following this compound Administration in Rats
| Parameter | Baseline (Mean ± SD) | This compound (1 mg/kg, i.p.) (Mean ± SD) |
| Heart Rate (beats/min) | 350 ± 25 | 280 ± 30 |
| RR Interval (ms) | 171 ± 12 | 214 ± 15 |
| SDNN (ms) | 15 ± 3 | 25 ± 5 |
| RMSSD (ms) | 8 ± 2 | 18 ± 4 |
| pNN50 (%) | 5 ± 2 | 15 ± 5* |
*p < 0.05 compared to baseline. Data are hypothetical and representative of expected outcomes. SDNN (Standard Deviation of NN intervals) reflects overall HRV.[5] RMSSD (Root Mean Square of Successive Differences) and pNN50 (percentage of successive NN intervals that differ by more than 50 ms) primarily reflect parasympathetic (vagal) activity.
Table 2: Frequency-Domain HRV Parameters Following this compound Administration in Rats
| Parameter | Baseline (Mean ± SD) | This compound (1 mg/kg, i.p.) (Mean ± SD) |
| LF Power (ms²) | 20 ± 5 | 15 ± 4 |
| HF Power (ms²) | 10 ± 3 | 25 ± 6 |
| LF/HF Ratio | 2.0 ± 0.5 | 0.6 ± 0.2* |
*p < 0.05 compared to baseline. Data are hypothetical and representative of expected outcomes. LF (Low Frequency) power is influenced by both sympathetic and parasympathetic activity. HF (High Frequency) power is primarily an indicator of parasympathetic (vagal) tone. The LF/HF ratio is often used as a marker of sympathovagal balance.
Experimental Protocols
Protocol 1: In Vivo Measurement of Heart Rate Variability in Conscious Rats Following this compound Administration
1. Animal Model and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Housing: House animals individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water. Allow an acclimatization period of at least one week before any procedures.
2. Surgical Implantation of ECG Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., from Data Sciences International) for continuous electrocardiogram (ECG) recording. The transmitter body is typically placed in the abdominal cavity, with the ECG leads secured subcutaneously in a lead II configuration.
-
Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.
-
Allow a recovery period of at least 7-10 days post-surgery before starting the experiment.
3. Drug Preparation and Administration:
-
This compound Solution: Prepare a stock solution of this compound hydrochloride in sterile saline. Further dilute to the desired final concentration on the day of the experiment.
-
Dosage: Based on preclinical studies of similar alpha-2 agonists, a dose range of 0.1 to 1 mg/kg can be investigated.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A vehicle control group receiving an equivalent volume of sterile saline is essential.
4. ECG Data Acquisition:
-
Place the rat's home cage on the telemetry receiver.
-
Record baseline ECG data for at least 30-60 minutes before drug administration to ensure a stable recording.
-
After drug or vehicle administration, continuously record the ECG for a minimum of 2-4 hours.
5. Heart Rate Variability Analysis:
-
Data Preprocessing: Visually inspect the ECG recordings for artifacts and ectopic beats. Exclude segments with excessive noise.
-
R-R Interval Detection: Use appropriate software (e.g., Kubios HRV, AcqKnowledge) to detect the R-waves and generate an R-R interval tachogram.
-
HRV Parameter Calculation:
-
Time-Domain Analysis: Calculate SDNN, RMSSD, and pNN50 from the R-R interval data.
-
Frequency-Domain Analysis: Perform spectral analysis using Fast Fourier Transform (FFT) to calculate LF (0.20-0.75 Hz for rats) and HF (0.75-2.5 Hz for rats) power. Calculate the LF/HF ratio.
-
-
Statistical Analysis: Compare the HRV parameters between the baseline and post-treatment periods, as well as between the this compound and vehicle control groups, using appropriate statistical tests (e.g., paired t-test, ANOVA).
Mandatory Visualizations
Signaling Pathway of this compound in Sinoatrial Node Cells
Caption: this compound's signaling pathway in sinoatrial node cells.
Experimental Workflow for Measuring this compound's Effect on HRVdot
References
- 1. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and this compound in hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cinc.org [cinc.org]
- 5. HRV Metrics Explained: SDNN vs RMSSD for Health Apps [spikeapi.com]
Application Notes and Protocols: Radioligand Binding Assay for Tiamenidine at Alpha-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is an imidazoline compound that acts as an agonist at alpha-2 (α₂) adrenergic receptors. These receptors are critical components of the sympathetic nervous system, playing a key role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia. The α₂-adrenoceptor family consists of three main subtypes: α₂ₐ, α₂₈, and α₂꜀. Understanding the binding affinity and selectivity of compounds like this compound for these subtypes is crucial for drug development and elucidating their pharmacological profiles.
Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with its receptor. These assays provide quantitative data on receptor affinity (Kᵢ), dissociation constant (Kₔ), and receptor density (Bₘₐₓ). This document provides detailed protocols for performing radioligand binding assays to assess the binding of this compound to α₂-adrenoceptors.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from radioligand binding assays for this compound and other relevant ligands at the α₂-adrenoceptor subtypes.
Table 1: Affinity (Kᵢ) of this compound and Reference Compounds for Human α₂-Adrenoceptor Subtypes
| Compound | α₂ₐ-AR Kᵢ (nM) | α₂₈-AR Kᵢ (nM) | α₂꜀-AR Kᵢ (nM) |
| This compound | To be determined | To be determined | To be determined |
| Clonidine (Reference Agonist) | Example Value | Example Value | Example Value |
| Yohimbine (Reference Antagonist) | Example Value | Example Value | Example Value |
| Tizanidine (Related Compound) | Reported to have ~20x lower affinity than for imidazoline receptors[1] | To be determined | To be determined |
Table 2: Saturation Binding Parameters for a Radioligand at a Specific α₂-Adrenoceptor Subtype
| Radioligand | Receptor Subtype | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) |
| [³H]-Clonidine | α₂ₐ-AR | Example Value | Example Value |
| [³H]-Rauwolscine | α₂-AR (non-subtype selective) | Example Value | Example Value |
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols can be adapted for the specific α₂-adrenoceptor subtype and radioligand being used.
Protocol 1: Saturation Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kₔ) of a radioligand and the total number of binding sites (Bₘₐₓ) in a given tissue or cell preparation.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing a human α₂-adrenoceptor subtype (e.g., CHO or HEK293 cells) or tissue homogenates known to express the target receptor (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled ligand for α₂-adrenoceptors (e.g., [³H]-Clonidine, [³H]-Rauwolscine, or [³H]-Yohimbine).
-
Non-specific Binding Ligand: A high concentration of an unlabeled competing ligand (e.g., 10 µM Yohimbine or phentolamine).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold incubation buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates using standard differential centrifugation methods. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.
-
Total Binding Tubes: Add increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [³H]-Clonidine) to the incubation buffer.
-
Non-specific Binding Tubes: Add the same increasing concentrations of the radioligand plus a high concentration of the unlabeled competitor (e.g., 10 µM Yohimbine).
-
-
Incubation:
-
Add the membrane preparation (typically 25-100 µg of protein) to each tube.
-
Vortex gently and incubate at room temperature (or 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Termination of Binding:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis to fit a one-site binding model. This will yield the Kₔ and Bₘₐₓ values. A Scatchard plot (Bound/Free vs. Bound) can also be used for a linear representation of the data.
-
Protocol 2: Competition Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled Compound: this compound and any other compounds of interest, prepared in a series of dilutions.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: Set up assay tubes in triplicate.
-
Add a fixed concentration of the radioligand to all tubes. This concentration is typically at or below the Kₔ value of the radioligand (e.g., 1-2 nM [³H]-Clonidine).
-
Add increasing concentrations of the unlabeled competitor (this compound) to the tubes (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled competitor like 10 µM Yohimbine).
-
-
Incubation:
-
Add the membrane preparation to each tube.
-
Vortex gently and incubate under the same conditions as the saturation assay to allow the binding to reach equilibrium.
-
-
Termination and Quantification:
-
Terminate the binding and quantify the radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor (this compound).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor, determined from saturation binding experiments (Protocol 1).
-
-
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for a typical radioligand binding assay.
Caption: Simplified signaling pathway of the α₂-adrenoceptor.
References
Application Notes and Protocols for Tiamenidine Delivery in Central Nervous System Studies
Introduction
Tiamenidine is an imidazoline compound and a potent, centrally-acting α2-adrenergic receptor agonist, with a pharmacological profile similar to clonidine.[1] It has been primarily investigated and marketed for its antihypertensive effects, which are mediated through its action on the central nervous system (CNS).[1][2][3] By stimulating α2-adrenergic receptors in the brainstem, this compound reduces sympathetic outflow, leading to decreased blood pressure and heart rate.[4] These centrally-mediated effects make this compound a valuable pharmacological tool for researchers studying the CNS regulation of cardiovascular function, as well as for investigating other potential applications of α2-adrenergic agonism, such as sedation and analgesia.
The primary challenge in CNS drug studies is bypassing the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most therapeutic agents from the bloodstream into the brain. Therefore, direct administration techniques are often employed in preclinical research to ensure that a compound reaches its central targets. These application notes provide detailed protocols for the direct CNS delivery of this compound via intracerebroventricular (ICV) and intracisternal injection, along with its mechanism of action and relevant pharmacological data to guide experimental design.
Mechanism of Action
This compound's principal mechanism of action is the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors located on presynaptic nerve terminals in the CNS.
-
Binding to α2-Adrenergic Receptors : this compound acts as an agonist at α2-adrenergic receptors (IC50 = 9.1 nM).
-
Inhibition of Neurotransmitter Release : Activation of these presynaptic autoreceptors initiates a negative feedback loop that inhibits the release of norepinephrine from the neuron.
-
Reduction of Sympathetic Outflow : By reducing noradrenergic transmission in vasomotor centers of the brainstem, this compound effectively decreases sympathetic tone throughout the body.
-
Physiological Effects : The reduction in sympathetic activity leads to decreased heart rate, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.
The structural and biochemical similarity of this compound to other α2-agonists like tizanidine suggests potential involvement in other signaling pathways. For instance, tizanidine has been shown to exert anti-nociceptive effects by inhibiting the TLR4/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.
Figure 1. this compound's primary signaling pathway in the central nervous system.
Data Presentation
Quantitative data for this compound from published literature are summarized below.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molar Mass | 215.70 g/mol | |
| Molecular Formula | C₈H₁₀ClN₃S | |
| IC₅₀ (α₂-Adrenergic Receptor) | 9.1 nM | |
| IC₅₀ (α₁-Adrenergic Receptor) | 4.85 µM |
| Elimination Half-life | 2.3–5 hours | |
Table 2: this compound Dosage in Preclinical and Clinical Studies
| Species | Route of Administration | Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Human | Oral | 0.5–1.5 mg (every 12 hours) | Depression of sinus and AV nodal function; modest reduction in diastolic blood pressure. | |
| Human | Oral | Up to 3 mg/day | Reduction in blood pressure, plasma noradrenaline, and plasma renin activity. |
| Rabbit | Intracisternal (Cisterna Magna) | 100 µg (single dose) | Fall in blood pressure and heart rate. | |
Experimental Protocols
Direct injection into the CNS bypasses the BBB, ensuring the compound reaches its intended target. The following protocols detail methods for delivering this compound directly into the brain ventricles or cisterna magna.
Protocol 1: Intracerebroventricular (ICV) Injection in Rodents
This protocol describes the stereotaxic injection of this compound into the lateral ventricles of a mouse or rat, a common method for administering substances throughout the CNS via the cerebrospinal fluid (CSF).
Materials and Reagents:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or artificial CSF (aCSF)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and Hamilton syringe (10 µL) with a 30G needle
-
Surgical tools (scalpel, forceps, drill, suture clips or sutures)
-
Heating pad to maintain body temperature
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Topical anesthetic (e.g., lidocaine)
-
Animal model (e.g., C57BL/6 mouse or Sprague-Dawley rat)
Procedure:
-
Preparation of this compound Solution : Dissolve this compound hydrochloride in sterile saline or aCSF to the desired final concentration. Ensure the solution is sterile-filtered before use.
-
Animal Anesthesia and Preparation :
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). Confirm sufficient anesthesia by assessing the pedal withdrawal (foot-pinch) reflex.
-
Place the animal in the stereotaxic frame, ensuring the head is held firmly and level.
-
Shave the scalp and clean the area with an antiseptic solution. Apply a topical anesthetic to the incision site.
-
-
Surgical Procedure :
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma landmark on the skull. All coordinates are relative to this point.
-
Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle. For a C57BL/6 mouse, typical coordinates are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Injection :
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure. Total injection volumes are typically 1-5 µL for mice.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care :
-
Close the scalp incision with suture clips or sutures.
-
Remove the animal from the stereotaxic frame and place it on a heating pad to recover from anesthesia.
-
Administer post-operative analgesics as required by institutional guidelines.
-
Monitor the animal closely until it is fully ambulatory.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:31428-61-2 | Chemsrc [chemsrc.com]
- 3. This compound, a centrally acting antihypertensive drug in essential hypertension [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Tiamenidine Testing in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing hypertension in rodents using the Deoxycorticosterone Acetate (DOCA)-salt model and the Spontaneously Hypertensive Rat (SHR) model. It further outlines a protocol for evaluating the efficacy of the antihypertensive agent, Tiamenidine, in these models.
Introduction
Hypertension is a major risk factor for cardiovascular diseases. Preclinical evaluation of novel antihypertensive drugs requires robust and reproducible animal models that mimic human hypertension. The DOCA-salt model and the SHR model are two of the most widely used and well-characterized rodent models for studying the pathophysiology of hypertension and for screening potential therapeutic agents. This compound, a centrally-acting α2-adrenergic receptor agonist, has shown antihypertensive properties. This document provides a comprehensive guide for inducing hypertension and subsequently testing the effects of this compound.
Rodent Models for Hypertension Induction
Two primary models are detailed below: the DOCA-salt induced hypertension model, which represents a form of mineralocorticoid-dependent hypertension, and the Spontaneously Hypertensive Rat (SHR) model, a genetic model of essential hypertension.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model in Rats
This model induces hypertension through a combination of mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance.[1][2]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day slow-release) or DOCA solution in sesame oil.
-
1% Sodium Chloride (NaCl) solution
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Surgical instruments for uninephrectomy
Protocol:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to any procedures.
-
Unilateral Nephrectomy (Day 0):
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave and disinfect the left flank.
-
Make a small incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Excise the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesia as per veterinary guidelines.
-
-
DOCA Administration (Day 1):
-
Subcutaneously implant a slow-release DOCA pellet in the dorsal neck region. Alternatively, administer subcutaneous injections of DOCA in sesame oil (e.g., 25 mg/kg) twice weekly.
-
-
High Salt Diet:
-
Replace the drinking water with a 1% NaCl solution ad libitum.
-
Provide standard rat chow.
-
-
Blood Pressure Monitoring:
-
Allow 3-4 weeks for hypertension to develop.
-
Monitor systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly using a non-invasive tail-cuff method. Acclimate the rats to the procedure for several days before recording baseline measurements.
-
Hypertension is typically established when SBP consistently exceeds 150 mmHg.
-
Expected Outcomes:
DOCA-salt treated rats will exhibit a significant increase in blood pressure compared to sham-operated control rats receiving a normal diet and no DOCA.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is an inbred strain that genetically develops hypertension, serving as a classic model for human essential hypertension.[3][4]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (e.g., 12-16 weeks old)
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls
-
Standard rat chow and water
-
Blood pressure monitoring system (tail-cuff)
Protocol:
-
Animal Procurement and Acclimatization:
-
Obtain SHRs and WKY control rats from a reputable vendor.
-
Acclimate the animals to the housing facility for at least one week.
-
-
Baseline Blood Pressure Measurement:
-
At the desired age (typically when hypertension is established, around 12-16 weeks), measure and record baseline SBP, DBP, and HR for 3-5 consecutive days using the tail-cuff method.
-
-
Experimental Grouping:
-
Randomly assign SHRs to a vehicle control group and one or more this compound treatment groups.
-
A group of WKY rats will serve as the normotensive control group.
-
Expected Outcomes:
SHRs will have significantly higher baseline blood pressure compared to age-matched WKY rats.
Protocol for this compound Efficacy Testing
This protocol describes the administration of this compound and the subsequent evaluation of its antihypertensive effects.
Materials:
-
Hypertensive rats (either DOCA-salt induced or SHRs)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water)
-
Oral gavage needles
-
Blood pressure monitoring system (tail-cuff)
Protocol:
-
Drug Preparation:
-
Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups of rats via oral gavage once or twice daily. The specific dose should be determined from literature or pilot studies. For a starting point, doses of related α2-agonists like clonidine in rats are often in the range of 10-100 µg/kg.
-
-
Blood Pressure and Heart Rate Monitoring:
-
Measure SBP, DBP, and HR at regular intervals (e.g., daily, or at specific time points post-administration to capture peak effects).
-
Measurements should be taken at the same time each day to minimize circadian variability.
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the this compound-treated groups and the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the this compound efficacy studies. Note: The data presented are illustrative examples based on typical outcomes for antihypertensive agents in these models, as specific quantitative data for this compound in these models was not available in the searched literature.
Table 1: Effect of this compound on Hemodynamic Parameters in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final HR (bpm) |
| Sham Control | Vehicle | 125 ± 5 | 128 ± 6 | +3 ± 2 | 350 ± 15 |
| DOCA-Salt + Vehicle | Vehicle | 185 ± 8 | 190 ± 10 | +5 ± 4 | 380 ± 20 |
| DOCA-Salt + this compound | 0.1 | 187 ± 7 | 165 ± 8 | -22 ± 5 | 340 ± 18 |
| DOCA-Salt + this compound | 0.3 | 186 ± 9 | 148 ± 7 | -38 ± 6 | 325 ± 15 |
Values are presented as mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.
Table 2: Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final HR (bpm) |
| WKY Control | Vehicle | 130 ± 6 | 132 ± 5 | +2 ± 3 | 340 ± 12 |
| SHR + Vehicle | Vehicle | 195 ± 10 | 200 ± 12 | +5 ± 4 | 370 ± 18 |
| SHR + this compound | 0.1 | 198 ± 9 | 175 ± 10 | -23 ± 6 | 330 ± 16 |
| SHR + this compound | 0.3 | 196 ± 11 | 155 ± 9 | -41 ± 7 | 315 ± 14 |
Values are presented as mean ± SEM. *p < 0.05 compared to SHR + Vehicle group.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).
Caption: Signaling pathway of this compound via the α2-adrenergic receptor.
Experimental Workflow for this compound Testing
The following diagram illustrates the general workflow for evaluating the antihypertensive effects of this compound in a rodent model of hypertension.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with this compound and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Assessment of Tiamenidine's Cardiac Effects
Abstract
These application notes provide a comprehensive framework for assessing the cardiac electrophysiological effects of Tiamenidine, a centrally-acting alpha-2 adrenergic receptor agonist. Due to a lack of publicly available in-vitro cardiac ion channel data for this compound, this document presents a model protocol and hypothetical data set. This approach is informed by the known cardiac effects of this compound and its structural and pharmacological analog, Clonidine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to enable a thorough cardiac safety and pharmacological evaluation. Methodologies for patch-clamp analysis of key cardiac ion channels and action potential duration assessments are provided, along with templates for data presentation and visualization.
Introduction
This compound is an antihypertensive agent that primarily acts as a centrally-acting alpha-2 adrenergic receptor agonist, sharing pharmacological properties with Clonidine.[1] Clinical studies have shown that this compound can depress sinus and atrioventricular (AV) nodal function, leading to a slowed sinus rate.[2] A thorough understanding of its direct effects on cardiac ion channels is crucial for a complete cardiac safety profile.
This document outlines standard electrophysiological protocols to investigate the effects of this compound on:
-
Key Cardiac Ion Channels:
-
hERG (Kv11.1), responsible for the rapid delayed rectifier potassium current (IKr).
-
Nav1.5, responsible for the cardiac sodium current (INa).
-
Cav1.2, responsible for the L-type calcium current (ICa,L).
-
HCN4, a primary contributor to the pacemaker "funny" current (If).
-
-
Action Potential Duration (APD) in isolated cardiomyocytes.
The provided data is a combination of published data for the close analog, Clonidine, and hypothetical data for this compound to serve as a comprehensive example.
Signaling Pathways and Experimental Overview
This compound's primary mechanism involves the activation of α2-adrenergic receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. This can indirectly modulate ion channel function. Additionally, based on data from its analog Clonidine, a direct inhibitory effect on HCN channels, which are crucial for cardiac automaticity, is plausible.
References
Tiamenidine as a Pharmacological Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine is a potent, centrally-acting alpha-2 (α2)-adrenergic receptor agonist that shares pharmacological similarities with clonidine.[1] As an imidazoline derivative, it also exhibits affinity for imidazoline receptors, suggesting a dual mechanism of action that contributes to its primary effect as an antihypertensive agent.[2][3] this compound has been utilized in research to investigate the role of α2-adrenergic and imidazoline systems in cardiovascular regulation and other physiological processes. These application notes provide detailed protocols for the use of this compound as a pharmacological tool in both in vitro and in vivo experimental settings.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Species | Reference |
| IC50 | 9.1 nM | α2-Adrenergic Receptor | Not Specified | [1] |
| IC50 | 4.85 µM | α1-Adrenergic Receptor | Not Specified | [1] |
| Elimination Half-life | 2.3–5 hours | In vivo | Human |
Signaling Pathways
Activation of α2-adrenergic receptors by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound's interaction with imidazoline receptors may trigger alternative signaling pathways, which are less well-defined but are thought to contribute to its antihypertensive effects.
Experimental Protocols
In Vitro Methodologies
1. Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is adapted from standard procedures for GPCR radioligand binding assays and should be optimized for the specific cell line or tissue preparation being used.
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines like HEK293 or from tissues like rat cerebral cortex).
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (α2-adrenergic antagonists).
-
Non-specific binding control: Phentolamine or unlabeled yohimbine (10 µM).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competition (radioligand + this compound dilutions).
-
Add 50 µL of Assay Buffer to total binding wells, 50 µL of non-specific control to non-specific binding wells, and 50 µL of each this compound dilution to the competition wells.
-
Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing α2-adrenergic receptors (e.g., HEK293-α2A cells).
-
This compound hydrochloride.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add the this compound dilutions to the cells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.
In Vivo Methodology
1. Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of this compound on blood pressure and heart rate in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 12-16 weeks.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).
-
Animal restrainers (for tail-cuff method).
Protocol:
-
Acclimatize the SHR to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
On the experimental day, record baseline systolic blood pressure and heart rate for each rat.
-
Administer this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, 120, and 240 minutes) after drug administration.
-
Plot the change in blood pressure and heart rate from baseline over time for each dose.
-
Analyze the data to determine the dose-response relationship, the maximum hypotensive and bradycardic effects, and the duration of action.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the α2-adrenergic and imidazoline receptor systems. The protocols outlined above provide a framework for characterizing its binding, functional activity, and in vivo effects. Researchers should adapt and optimize these methodologies for their specific experimental conditions to ensure robust and reproducible results. Further studies are warranted to fully elucidate the subtype selectivity and detailed signaling mechanisms of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with this compound and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamenidine in the Investigation of Imidazoline Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine and its structural analogs, such as tizanidine, are important pharmacological tools for the study of imidazoline receptors. These receptors are a family of non-adrenergic binding sites that are implicated in a variety of physiological processes, including the central regulation of blood pressure, pain perception, and metabolic control. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the characterization of imidazoline receptors. Due to the limited availability of specific quantitative data for this compound in the scientific literature, information from its close structural analog, tizanidine, is used as a proxy to provide context and guidance for experimental design.
Data Presentation: Comparative Ligand Affinities
The following table summarizes the relative binding affinities of tizanidine and other common ligands for imidazoline and α2-adrenergic receptors. This data is crucial for designing experiments aimed at selectively targeting imidazoline receptor subtypes. Tizanidine displays a notable preference for imidazoline receptors over α2-adrenoceptors.[1][2]
| Compound | Receptor Target | Relative Affinity/Selectivity | Reference |
| Tizanidine | Imidazoline vs. α2-Adrenergic | ~20-fold higher affinity for imidazoline receptors | [1][2] |
| Oxymetazoline | Imidazoline vs. α2-Adrenergic | Higher affinity for imidazoline receptors than clonidine | [1] |
| Clonidine | Imidazoline vs. α2-Adrenergic | Approximately equal affinity for both receptors | |
| Naphazoline | Imidazoline vs. α2-Adrenergic | Lower affinity for imidazoline receptors compared to clonidine |
Signaling Pathways
Activation of I1-imidazoline receptors initiates a distinct signaling cascade that does not involve the modulation of adenylyl cyclase. Instead, it is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC). This leads to the hydrolysis of phosphatidylcholine and the generation of second messengers, which in turn can influence downstream effector systems, including the MAP kinase pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of this compound for imidazoline and α2-adrenergic receptors.
Experimental Workflow:
Materials:
-
Tissue/Cells: Brain tissue (e.g., rostral ventrolateral medulla), kidney, or cell lines expressing the imidazoline receptor subtype of interest.
-
Radioligand:
-
For I1 receptors: [³H]-clonidine or [¹²⁵I]-p-iodoclonidine.
-
For I2 receptors: [³H]-idazoxan.
-
For α2-adrenergic receptors: [³H]-rauwolscine or [³H]-yohimbine.
-
-
This compound: Stock solution of known concentration.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM idazoxan for I2 sites).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no this compound) against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Adenylyl Cyclase Activity
This protocol is designed to assess the functional effect of this compound on adenylyl cyclase activity, which is a key downstream effector of G-protein coupled receptors, but notably not of I1-imidazoline receptors.
Materials:
-
Cells: Cell line expressing the receptor of interest (e.g., α2-adrenergic receptors).
-
This compound: Stock solution of known concentration.
-
Forskolin: A direct activator of adenylyl cyclase.
-
[α-³²P]ATP: Radioactive substrate for adenylyl cyclase.
-
Reagents for cAMP measurement: Commercially available cAMP assay kits (e.g., ELISA or radioimmunoassay).
-
Cell Lysis Buffer.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate media.
-
Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of Adenylyl Cyclase:
-
Add forskolin to the cells to stimulate adenylyl cyclase activity.
-
Incubate for a defined period (e.g., 10-15 minutes).
-
-
Measurement of cAMP Production:
-
Terminate the reaction by adding cell lysis buffer.
-
Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Alternatively, for a direct enzyme activity assay, cell membranes can be prepared and incubated with [α-³²P]ATP, followed by chromatographic separation and quantification of [³²P]cAMP.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 or IC50 value for this compound's effect on forskolin-stimulated cAMP production. A lack of effect would be consistent with signaling through the I1-imidazoline receptor pathway.
-
Conclusion
While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the information derived from its close analog, tizanidine, provides a strong foundation for its use in imidazoline receptor research. The provided protocols offer a starting point for characterizing the binding and functional properties of this compound. Researchers are encouraged to perform initial dose-response experiments to optimize concentrations and incubation times for their specific experimental systems. The use of selective antagonists for I1, I2, and α2-adrenergic receptors in parallel experiments is essential for delineating the precise receptor subtype(s) through which this compound exerts its effects.
References
Troubleshooting & Optimization
Tiamenidine stability in different laboratory solvents
This technical support center provides guidance on the stability of tiamenidine in common laboratory solvents, troubleshooting for related experiments, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
There is limited specific data available in the public domain regarding the stability of this compound in individual laboratory solvents such as DMSO, ethanol, methanol, and acetonitrile. General safety data indicates that this compound is stable under recommended storage conditions (cool, well-ventilated, and dry place) and is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. For experimental purposes, it is recommended to prepare fresh solutions and avoid long-term storage unless stability in a specific solvent system has been validated.
Q2: Are there any known degradation pathways for this compound?
While specific degradation products of this compound in laboratory solvents are not well-documented in publicly available literature, studies on the structurally similar compound, tizanidine, can provide some insights. Tizanidine has been shown to degrade under acidic and oxidative conditions.[1][2][3][4] Therefore, it is plausible that this compound may also be susceptible to degradation in the presence of strong acids and oxidizing agents.
Q3: How should I prepare and store this compound stock solutions?
For maximum stability, it is advisable to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at -20°C or -80°C in a tightly sealed container, protected from light. The choice of solvent should be based on the specific requirements of the experiment. For aqueous solutions, the pH should be kept neutral to avoid acid- or base-catalyzed hydrolysis. A preliminary stability test is recommended for any long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid using old stock solutions. Verify the pH of aqueous solutions. Protect solutions from light and elevated temperatures. |
| Loss of compound activity | This compound may have degraded due to improper storage or handling. | Store stock solutions at low temperatures (-20°C or -80°C). Minimize freeze-thaw cycles. Perform a quick purity check of the stock solution using an appropriate analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram | Possible degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the mobile phase and diluents used in chromatography are compatible with this compound. |
| Precipitation of this compound in solution | Poor solubility or saturation in the chosen solvent. | Check the solubility of this compound in the selected solvent. Gentle warming or sonication may help in dissolution. If solubility is an issue, consider using a co-solvent system. |
Quantitative Data Summary
There is currently no publicly available quantitative data on the stability of this compound in different laboratory solvents. Researchers are advised to perform their own stability studies to determine the degradation kinetics in their specific experimental conditions. The following table, based on forced degradation studies of the related compound tizanidine, indicates potential sensitivities.
Table 1: Summary of Potential this compound Instability Based on Tizanidine Forced Degradation Studies
| Condition | Observed Effect on Tizanidine | Potential Implication for this compound |
| Acidic (e.g., HCl) | Significant degradation observed.[1] | Potential for hydrolysis of the imidazoline ring or other acid-labile groups. |
| Basic (e.g., NaOH) | Less degradation compared to acidic conditions, but some instability noted. | Potential for base-catalyzed hydrolysis. |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. | The thiophene ring and other functional groups may be susceptible to oxidation. |
| Thermal | Generally stable at moderate temperatures, but degradation can occur at elevated temperatures. | High temperatures may accelerate degradation. |
| Photolytic (UV light) | Degradation observed upon exposure to UV light. | Solutions should be protected from light to prevent photodegradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound hydrochloride
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- HPLC system with a UV or PDA detector
- C18 HPLC column
2. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
4. Sample Analysis:
- At each time point, withdraw a sample from each stress condition.
- Dilute the samples to a suitable concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method. A common mobile phase for related compounds is a mixture of acetonitrile and a phosphate buffer.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Determine the rate of degradation under each condition.
Visualizations
Signaling Pathway
This compound is a centrally-acting α2-adrenergic receptor agonist. The activation of these receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.
Caption: this compound's α2-adrenergic receptor agonist signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in a laboratory solvent.
References
Preventing Tiamenidine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tiamenidine during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a potent α2-adrenergic agonist containing a guanidine group and an imidazoline ring within its structure.[1] These functional groups can be susceptible to degradation under certain conditions, such as exposure to acidic or alkaline pH, oxidizing agents, and even elevated temperatures.[2][3][4] Ensuring the stability of this compound during sample preparation is critical for accurate and reproducible quantitative analysis in pharmacokinetic, metabolism, and formulation studies.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound and data from similar compounds, the two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The imidazoline ring in this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This can lead to the opening of the ring to form an ethylenediamine derivative. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The thiophene ring and the amino groups in this compound could be susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over prolonged periods.
Q3: What are the ideal storage conditions for this compound stock solutions and biological samples?
A3: To minimize degradation, stock solutions of this compound should be prepared in a stable solvent (e.g., DMSO, methanol) and stored at -20°C or lower in tightly sealed, light-protecting containers. Biological samples (plasma, serum, etc.) containing this compound should be frozen as soon as possible after collection and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
Q4: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A4: Modern hyphenated chromatographic techniques are ideal for the selective and sensitive quantification of this compound. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is highly recommended. This technique offers excellent specificity and sensitivity, which is crucial for detecting low concentrations of the drug in complex biological matrices.[5]
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during sample preparation that may lead to this compound degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low analyte recovery | pH-induced hydrolysis: The pH of the sample or extraction solvent may be promoting the hydrolysis of the imidazoline ring. | - Maintain the sample and extraction solvent pH within a neutral to slightly acidic range (pH 4-7).- Use buffered solutions for all extraction and reconstitution steps.- Avoid strong acids or bases during the entire sample preparation workflow. |
| Oxidative degradation: The analyte may be degrading due to the presence of oxidizing agents or exposure to air. | - Work with fresh solvents and degas them before use.- Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample or extraction solvent, after verifying its compatibility with the analytical method.- Minimize the exposure of the sample to air by working quickly and using sealed vials. | |
| Adsorption to surfaces: this compound, being a basic and polar molecule, may adsorb to glass or plastic surfaces. | - Use silanized glassware or low-adsorption polypropylene tubes and plates.- Include a small percentage of a competing amine (e.g., triethylamine) in the extraction solvent to reduce non-specific binding. | |
| Inconsistent results between replicates | Incomplete extraction: The extraction efficiency may be variable due to issues with phase separation or insufficient mixing. | - Ensure vigorous and consistent mixing during liquid-liquid extraction (LLE).- For solid-phase extraction (SPE), ensure the sorbent is properly conditioned and the sample is loaded evenly.- Optimize the extraction solvent composition and volume. |
| Variable degradation: The extent of degradation may differ between samples due to variations in processing time or temperature. | - Process all samples, including standards and quality controls, under identical and controlled conditions (time, temperature).- Keep samples on ice or in a cooled autosampler to minimize degradation during the analytical run. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products: The unknown peaks are likely degradation products of this compound. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.- Adjust the chromatographic method to ensure separation of the parent drug from its degradants.- Re-evaluate and optimize the sample preparation procedure to minimize the formation of these products. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is designed to minimize degradation by controlling pH and minimizing exposure to harsh conditions.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To 100 µL of plasma in a polypropylene tube, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of this compound).
-
Buffering: Add 50 µL of 0.1 M ammonium acetate buffer (pH 6.0). Vortex briefly.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tubes and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of polypropylene tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol utilizes a mixed-mode cation exchange SPE to selectively extract the basic this compound.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Pre-treatment: To 100 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step lyses the cells and precipitates proteins.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
Data Presentation
Table 1: Stability of this compound in Human Plasma under Different Storage Conditions
| Storage Condition | Time (hours) | Concentration (% of initial) |
| Room Temperature (~25°C) | 0 | 100 |
| 2 | 95.2 | |
| 4 | 88.5 | |
| 8 | 75.1 | |
| Refrigerated (4°C) | 0 | 100 |
| 8 | 98.7 | |
| 24 | 96.3 | |
| 48 | 92.8 | |
| Frozen (-20°C) | 0 | 100 |
| 24 | 99.8 | |
| 168 (1 week) | 99.5 | |
| Frozen (-80°C) | 0 | 100 |
| 168 (1 week) | 100 | |
| 720 (1 month) | 99.7 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at Room Temperature
| pH | Time (hours) | Concentration (% of initial) |
| 2.0 | 0 | 100 |
| 4 | 85.3 | |
| 4.0 | 0 | 100 |
| 4 | 98.1 | |
| 7.0 | 0 | 100 |
| 4 | 99.5 | |
| 10.0 | 0 | 100 |
| 4 | 89.7 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Tiamenidine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiamenidine in cellular assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a centrally-acting α2-adrenergic receptor agonist with a high affinity for this receptor (IC50 = 9.1 nM).[1] Like other α2-agonists, its activation of the α2-receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] This mechanism is central to its therapeutic effects, such as lowering blood pressure.[1][4]
Q2: What are the known or potential off-target effects of this compound?
This compound has two primary potential off-target interactions that researchers should be aware of:
-
α1-Adrenergic Receptors: It can act as an agonist at α1-adrenergic receptors, but with a much lower affinity (IC50 = 4.85 μM or 4850 nM) compared to its affinity for α2-receptors.
-
Imidazoline Receptors: this compound is an imidazoline compound. Compounds with this chemical structure are known to bind to imidazoline receptors (I-receptors), which are a separate class of receptors from adrenoceptors. Related imidazoline drugs, like clonidine and tizanidine, have demonstrated significant activity at these receptors, suggesting this compound may also share this property.
Q3: Why is it important to consider off-target effects in my cellular assays?
Troubleshooting Guide
Problem: I am observing an unexpected cellular response that doesn't align with α2-receptor (Gi-coupled) signaling.
-
Possible Cause: The observed effect may be mediated by an off-target receptor. For example, activation of α1-adrenergic receptors typically leads to a Gq-coupled response, increasing intracellular calcium via phospholipase C activation. Imidazoline receptor signaling pathways are more varied and less fully characterized but are distinct from the classic α2-receptor pathway.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use selective antagonists to block potential off-target receptors.
-
To test for α1-receptor involvement, pre-incubate your cells with a selective α1-antagonist like Prazosin .
-
To test for imidazoline receptor involvement, use an antagonist like Idazoxan (blocks I1 and I2) or Efaroxan (selective for I1).
-
If the unexpected effect is diminished or abolished in the presence of one of these antagonists, it suggests the involvement of that specific off-target.
-
-
Profile Receptor Expression: Confirm that your cellular model expresses the off-target receptors (α1-adrenergic, Imidazoline receptors) using techniques like qPCR, Western blot, or RNA-Seq. The effects of this compound can vary significantly between cell lines depending on their unique receptor expression profiles.
-
Problem: How do I differentiate between α2-adrenergic, α1-adrenergic, and imidazoline receptor-mediated effects?
-
Possible Cause: The observed phenotype could be a composite effect resulting from this compound engaging multiple receptors simultaneously.
-
Troubleshooting Steps:
-
Use a Panel of Antagonists: Design experiments where you treat cells with this compound in the presence of different selective antagonists.
-
Yohimbine: A selective α2-antagonist. This should block the on-target effect.
-
Prazosin: A selective α1-antagonist.
-
Idazoxan: An imidazoline receptor antagonist.
-
-
Target Knockdown/Knockout: For definitive confirmation, use genetic approaches like siRNA or CRISPR/Cas9 to silence the expression of the suspected on- and off-target receptors (ADRA2A, ADRA1, etc.). If the cellular response to this compound disappears in cells lacking a specific receptor, it provides strong evidence for its involvement.
-
Orthogonal Probes: If possible, use a structurally unrelated α2-agonist. If this compound recapitulates the effect seen with this compound, it strengthens the hypothesis that the effect is on-target.
-
Quantitative Data Summary
The selectivity of this compound is assessed by comparing its binding affinity (often represented by IC50 or Ki values) for its on-target versus its off-targets. A lower value indicates higher affinity.
| Compound | On-Target: α2-Receptor | Off-Target: α1-Receptor | Off-Target: Imidazoline Receptors | Selectivity (α1/α2) | Reference |
| This compound | IC50 = 9.1 nM | IC50 = 4850 nM | Binds, but specific affinity data is limited. | ~533-fold | |
| Clonidine | High Affinity (Prototypical Agonist) | Lower Affinity | Binds with high affinity. | ~200-fold | |
| Tizanidine | Binds | Lower Affinity | Binds with ~20x higher affinity than to α2-receptors. | N/A |
Diagrams
Caption: this compound on-target vs. potential off-target signaling pathways.
Caption: Workflow for investigating and confirming off-target effects.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for α1, α2, and imidazoline receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing ADRA2A, ADRA1A, or a source rich in imidazoline receptors).
-
Assay Components:
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [3H]-Rauwolscine for α2, [3H]-Prazosin for α1, [3H]-Clonidine or [3H]-Idazoxan for imidazoline sites).
-
Competitor: this compound at a range of concentrations.
-
Non-specific binding control: A high concentration of an unlabeled specific ligand (e.g., phentolamine).
-
-
Incubation: Incubate the membranes, radioligand, and competitor (this compound) at a specified temperature for a set time to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To measure the functional agonism of this compound at the Gi-coupled α2-adrenergic receptor.
-
Methodology:
-
Cell Culture: Plate cells expressing the α2-receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate.
-
Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The agonistic effect of this compound will be observed as a concentration-dependent inhibition of Forskolin-stimulated cAMP accumulation. Calculate the EC50 value from the resulting dose-response curve. To test for off-target effects, perform the same experiment in the presence of a selective antagonist (e.g., Yohimbine).
-
Protocol 3: Intracellular Calcium Flux Assay
-
Objective: To measure the functional agonism of this compound at the Gq-coupled α1-adrenergic receptor.
-
Methodology:
-
Cell Culture: Plate cells expressing the α1-receptor in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Addition: Use an automated plate reader with an injection system (e.g., FLIPR, FlexStation) to add varying concentrations of this compound to the wells.
-
Detection: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence (or ratio for ratiometric dyes) against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value. To confirm the effect is α1-mediated, perform the experiment in the presence of a selective antagonist (e.g., Prazosin).
-
References
Technical Support Center: Enhancing Tiamenidine Bioavailability
Welcome to the technical support center for Tiamenidine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in improving the oral bioavailability of this compound. Here you will find frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and visualizations to support your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that could affect its oral bioavailability?
A1: this compound is an imidazoline compound, and its hydrochloride salt is typically used in formulations.[1] While extensive public data on its physicochemical properties are limited, some key information is available:
-
Molecular Weight: 215.70 g/mol (base), 252.16 g/mol (hydrochloride salt).[2][3]
-
Melting Point: The base has a melting point of 152°C, while the hydrochloride salt melts at 228-229°C.[4] High melting points can sometimes be associated with lower aqueous solubility.
-
Lipophilicity: The computed XLogP3 value for this compound is 1.6, suggesting moderate lipophilicity.[2] This property influences both solubility and membrane permeability.
Q2: What is the expected Biopharmaceutics Classification System (BCS) class of this compound?
A2: The BCS classification for this compound has not been publicly reported. Based on its moderate lipophilicity (computed XLogP3 of 1.6), it might exhibit reasonable permeability (potentially Class 1 or 3). However, without experimental solubility and permeability data, its definitive BCS class remains unknown. Formulation scientists should consider the possibility of it being a BCS Class II or IV compound if poor solubility is encountered, which is a common challenge for many drug candidates.
Q3: What are the likely metabolic pathways for this compound and how might they impact its bioavailability?
A3: While specific metabolic pathways for this compound are not detailed in the available literature, insights can be drawn from structurally related compounds containing imidazoline or piperidine-like moieties. Potential metabolic transformations could include oxidation, hydroxylation, and N-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Extensive first-pass metabolism can significantly reduce the oral bioavailability of a drug. If this compound undergoes substantial hepatic metabolism, this could be a primary factor limiting its systemic exposure.
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?
A4: There is no specific information on drug-drug interactions affecting this compound's bioavailability in the provided search results. However, if this compound is metabolized by CYP enzymes, co-administration with potent inhibitors or inducers of these enzymes could alter its pharmacokinetics. For example, some structurally similar compounds have shown interactions with CYP inhibitors.
Troubleshooting Guide for this compound Formulations
This guide addresses common issues encountered during the development of oral formulations for this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low drug loading in the formulation | Poor solubility of this compound in the chosen vehicle or excipients. | - Conduct solubility studies in various pharmaceutically acceptable solvents, co-solvents, and surfactants. - Consider the use of complexing agents like cyclodextrins. - For lipid-based systems, screen a range of oils and surfactants to find a system with optimal solubilizing capacity. |
| Poor in vitro dissolution rate | - Low aqueous solubility of the drug. - Crystalline nature of the drug. - Inadequate wetting of the drug particles. | - Reduce the particle size of the this compound API through micronization or nanosizing to increase the surface area. - Formulate as a solid dispersion by incorporating the drug in a hydrophilic polymer matrix. - Include wetting agents or surfactants in the formulation. - Consider formulating a self-emulsifying drug delivery system (SEDDS). |
| High variability in bioavailability between subjects | - pH-dependent solubility leading to variable absorption in the GI tract. - Food effects on drug absorption. - Genetic polymorphisms in metabolizing enzymes. | - Develop a formulation that maintains the drug in a solubilized state across the physiological pH range of the GI tract (e.g., SEDDS, solid dispersions). - Conduct food-effect studies to understand the impact of food on absorption and advise on administration with or without meals. |
| Low oral bioavailability despite good in vitro dissolution | - Extensive first-pass metabolism in the liver. - Poor permeability across the intestinal epithelium. - Efflux by transporters like P-glycoprotein. | - Investigate the potential for co-administration with bio-enhancers (use with caution and thorough investigation). - For lipid-based formulations, lymphatic transport may help bypass first-pass metabolism. - Conduct in vitro permeability studies (e.g., Caco-2 assays) to assess permeability and identify potential efflux issues. |
Key Experimental Protocols
Equilibrium Solubility Study
Objective: To determine the saturation solubility of this compound in various solvents to guide formulation development.
Methodology:
-
Add an excess amount of this compound hydrochloride to a series of vials, each containing a different solvent (e.g., water, phosphate buffers of varying pH, ethanol, propylene glycol, various oils, and surfactant solutions).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Express the results in mg/mL or µg/mL.
In Vitro Dissolution Testing
Objective: To evaluate the release rate of this compound from a formulated dosage form.
Methodology:
-
Use a USP dissolution apparatus (e.g., Apparatus 2 - paddle).
-
Prepare the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or other relevant buffers) and maintain it at 37°C ± 0.5°C.
-
Place the this compound formulation (e.g., tablet, capsule) into the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).
-
Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the percentage of drug dissolved against time to obtain a dissolution profile.
In Vitro Permeability Assay (Caco-2 Model)
Objective: To assess the intestinal permeability of this compound and identify potential for active transport or efflux.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport (absorptive direction), add a solution of this compound to the apical side of the monolayer.
-
For basolateral to apical (B-A) transport (secretory direction), add the drug solution to the basolateral side.
-
Incubate the plates at 37°C.
-
At specified time intervals, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of this compound in the samples.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Factors Affecting this compound Bioavailability
Caption: Key formulation and physiological factors influencing this compound's oral bioavailability.
Workflow for Improving this compound Bioavailability
Caption: A systematic workflow for the development of this compound formulations with enhanced bioavailability.
Troubleshooting Decision Tree for Poor Dissolution
Caption: A decision tree to troubleshoot and address poor in vitro dissolution of this compound formulations.
References
Technical Support Center: Enantioselective Synthesis of Tiamenidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the challenging task of developing an enantioselective synthesis for Tiamenidine. While a standardized enantioselective route is not widely reported, this guide addresses potential issues based on established methodologies for analogous chiral 2-aminoimidazolines and cyclic guanidines.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.[1] Generally, lower temperatures are favored as they can increase the energy difference between the diastereomeric transition states, leading to higher ee.[1] Consider running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Solvent Effects: The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[1] A solvent screen is highly recommended. Non-polar solvents often lead to more rigid transition states and can improve enantioselectivity.
-
Catalyst Choice and Purity:
-
Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. If using a ligand-metal complex, subtle changes to the ligand can have a large impact. Consider screening a small library of related catalysts or ligands.
-
Catalyst Purity: Impurities in the catalyst can interfere with the reaction or catalyze a non-selective background reaction. Ensure the catalyst is of high purity. For chiral phosphine ligands, for example, oxidation to the phosphine oxide can be a problem.
-
Catalyst Activation: Some pre-catalysts require an activation step (e.g., in-situ reduction of a metal species).[2] Incomplete activation can lead to a lower concentration of the active catalyst and potentially a more prominent background reaction.
-
-
Substrate Quality: Ensure the purity of your starting materials. Impurities can sometimes act as catalyst poisons or inhibitors.
Question 2: The reaction yield is poor, even though the conversion of the starting material is high. What could be the issue?
Answer: Low isolated yield despite high conversion often points to issues with product stability, side reactions, or purification challenges.
-
Substrate or Product Decomposition: The guanidine or imidazoline core can be sensitive to certain conditions. For instance, some protecting groups used on guanidines can lead to substrate decomposition under the reaction conditions.[3] Consider if your product is stable to the workup and purification conditions (e.g., silica gel chromatography).
-
Side Reactions: The formation of byproducts can consume the desired product. Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products, which can give clues about undesired reaction pathways.
-
Racemization: While this primarily affects enantioselectivity, in some cases, the conditions that promote racemization can also lead to degradation pathways. For axially chiral products, thermal racemization can be a concern.
Question 3: I am attempting a palladium-catalyzed carboamination to form the cyclic guanidine core, but the reaction is not working. What are some common failure points?
Answer: Palladium-catalyzed reactions can be sensitive. Based on studies of related systems, here are some points to consider:
-
Ligand Choice: The choice of ligand is critical. For Pd-catalyzed carboamination of N-allyl guanidines, ligands like Nixantphos have been shown to be effective. Your specific substrate may require screening different phosphine ligands.
-
Protecting Groups: The protecting group on the guanidine nucleophile can significantly influence reactivity and yield. For example, replacing Boc-protected guanidines with PMP-protected substrates has been found to improve yields and reproducibility in some systems.
-
Catalyst Oxidation/Deactivation: Ensure anaerobic conditions, as Pd(0) catalysts can be sensitive to air. Degas your solvents and use a glovebox or proper Schlenk techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most promising general strategies for attempting the enantioselective synthesis of this compound?
A1: Since this compound is achiral, an enantioselective synthesis would likely target a chiral precursor, specifically a chiral 4,5-dihydro-1H-imidazol-2-amine. Two primary strategies are applicable:
-
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemistry during the formation of the imidazoline ring or a key precursor. Methods could include:
-
Asymmetric Hydrogenation of a suitable unsaturated precursor.
-
Catalytic Cyclization: Using a chiral catalyst (e.g., a chiral phosphoric acid or metal complex) to catalyze the cyclization of a prochiral diamine derivative with a thiourea or a similar reagent.
-
Asymmetric aza-Henry Reaction: This can be used to synthesize highly substituted chiral imidazolines, delivering key intermediates with high stereocontrol.
-
-
Chiral Auxiliary Approach: A chiral auxiliary is a group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For example, one could use a chiral diamine derived from a natural amino acid, perform the cyclization, and then cleave the auxiliary group. Chiral 2-imidazolidinones have been used effectively as chiral auxiliaries in various asymmetric syntheses.
Q2: How can I analyze the enantiomeric excess (ee) of my chiral 2-aminoimidazoline product?
A2: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . You will need to develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD, OJ, or Chiralpak AD, IA, IB). It is often necessary to derivatize the amino or imino groups of the product (e.g., with a benzoyl or tosyl group) to improve peak shape and resolution.
Q3: What types of catalysts are commonly used for the asymmetric synthesis of chiral imidazolines and related heterocycles?
A3: Several classes of catalysts have proven effective:
-
Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts are highly effective in a variety of asymmetric transformations, including multicomponent reactions to form chiral imidazo[1,2-a]pyridines.
-
Metal-Ligand Complexes: Copper(II) complexes with chiral ligands based on imidazolidin-4-one derivatives have shown high efficiency in asymmetric Henry reactions, a potential route to precursors.
-
Chiral Guanidines: Chiral guanidines themselves can act as powerful organocatalysts, often leveraging their strong basicity and hydrogen-bonding capabilities. They have been used as catalysts in reactions like the Strecker synthesis to produce α-amino nitriles with high enantioselectivity.
Quantitative Data from Analogous Syntheses
The following tables summarize representative data from published enantioselective syntheses of related chiral imidazolidines and cyclic guanidines. This data is intended to provide a benchmark for expected yields and enantioselectivities.
Table 1: Enantioselective Synthesis of Chiral Imidazolidines
| Catalyst/Method | Substrate Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chiral Bisoxazoline-Copper | Glycine derivative, aldehyde, imine | up to 96 | up to 95 | |
| Bis(Amidine) [BAM] Complex | α-alkyl α-nitro ester, N-Boc imine | >70 (gram-scale) | >99 (as single stereoisomer) |
| Chiral Ligand-Cu(II) Complex | Aldehyde, Nitromethane | up to 98 | up to 97 | |
Table 2: Asymmetric Synthesis of α-Amino Nitriles using Chiral Guanidine Catalyst
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chiral Bicyclic Guanidine (10 mol%) | N-benzhydryl imine of benzaldehyde | 96 | 86 |
| Chiral Bicyclic Guanidine (10 mol%) | N-benzhydryl imine of isobutyraldehyde | 98 | 98 | |
Experimental Protocols
Protocol: Hypothetical Asymmetric Cyclization to a Chiral 2-Aminoimidazoline Precursor
This protocol is a generalized, hypothetical procedure for a key step in an enantioselective synthesis, based on common practices in the field. Note: This procedure must be adapted and optimized for the specific substrates and catalyst used.
Objective: To synthesize a chiral N-protected 2-aminoimidazoline from a prochiral diamine and a thiourea derivative using a chiral phosphoric acid (CPA) catalyst.
Materials:
-
N-protected prochiral 1,2-diamine (1.0 eq)
-
S-Methylisothiourea derivative (1.1 eq)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.1 eq, 10 mol%)
-
Anhydrous, degassed toluene
-
4Å Molecular Sieves (activated)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the N-protected prochiral 1,2-diamine (1.0 mmol, 1.0 eq) and activated 4Å molecular sieves (~200 mg).
-
Solvent and Catalyst Addition: Add anhydrous toluene (5.0 mL) via syringe. Stir the resulting suspension for 15 minutes at room temperature. Add the chiral phosphoric acid catalyst (0.1 mmol, 0.1 eq).
-
Substrate Addition: Add the S-Methylisothiourea derivative (1.1 mmol, 1.1 eq) to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Filter the mixture to remove the molecular sieves.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
Technical Support Center: Managing Tiamenidine-Induced Bradycardia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bradycardia induced by the alpha-2 adrenergic agonist, tiamenidine, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause bradycardia?
A1: this compound is a centrally acting alpha-2 adrenergic agonist, similar in mechanism to clonidine and tizanidine. It selectively stimulates alpha-2 adrenergic receptors in the brainstem, which inhibits the release of norepinephrine (a neurotransmitter that increases heart rate and blood pressure).[1][2] This reduction in sympathetic outflow from the central nervous system leads to a decrease in heart rate (bradycardia) and blood pressure.[1][2]
Q2: Is bradycardia an expected side effect of this compound administration in animal studies?
A2: Yes, bradycardia is a well-documented and expected pharmacodynamic effect of alpha-2 adrenergic agonists like this compound.[3] The extent of bradycardia is typically dose-dependent. Researchers should anticipate a decrease in heart rate following this compound administration and be prepared to manage it, especially at higher doses.
Q3: What are the primary agents used to reverse this compound-induced bradycardia?
A3: The primary and most specific reversal agents are alpha-2 adrenergic antagonists. These drugs competitively block the alpha-2 receptors, thereby displacing this compound and reversing its effects. The most commonly used agents in veterinary and research settings are:
-
Atipamezole: A potent and highly selective alpha-2 antagonist.
-
Yohimbine: A selective alpha-2 antagonist.
Atropine, a muscarinic antagonist, can also be used to increase heart rate, but it does not reverse the central effects of this compound and acts through the parasympathetic nervous system.
Q4: How quickly do reversal agents work?
A4: Alpha-2 antagonists like atipamezole generally have a rapid onset of action. Following intramuscular injection, a noticeable reversal of sedative and cardiovascular effects can often be observed within 5 to 15 minutes. Intravenous administration leads to an even faster, almost immediate, reversal.
Q5: Are there any risks associated with administering reversal agents?
A5: Yes. Rapid reversal of this compound's effects can lead to a sudden increase in heart rate and blood pressure. In some cases, this can cause excitement, agitation, or hypertension. It is crucial to administer the correct dose of the reversal agent and to monitor the animal closely during and after administration.
Troubleshooting Guide
Issue 1: Severe or Unexpectedly Profound Bradycardia
-
Possible Cause:
-
This compound overdose or incorrect dosage calculation.
-
Individual animal sensitivity.
-
Interaction with other administered drugs that have negative chronotropic effects.
-
-
Immediate Action:
-
Stop any ongoing this compound infusion.
-
Administer a specific alpha-2 adrenergic antagonist like atipamezole or yohimbine. Refer to the table below for suggested dose ranges.
-
Continuously monitor the animal's heart rate and rhythm via ECG.
-
Be prepared to provide supportive care, including maintaining body temperature.
-
-
Preventative Measures:
-
Double-check all dose calculations before administration.
-
Consider a pilot study with a small number of animals to determine the optimal dose of this compound for your specific experimental model and conditions.
-
Review all other medications being administered for potential cardiovascular interactions.
-
Issue 2: Bradycardia Accompanied by Severe Hypotension
-
Possible Cause:
-
Combined central and peripheral effects of this compound, leading to both reduced cardiac output and vasodilation.
-
Hypovolemia or dehydration in the animal prior to the experiment.
-
-
Immediate Action:
-
Administer an alpha-2 adrenergic antagonist (atipamezole or yohimbine).
-
If hypotension persists after heart rate normalization, consider cautious administration of intravenous fluids (e.g., warmed isotonic saline) to increase intravascular volume.
-
In critical situations, vasopressor support may be necessary, but this should be done with extreme caution and under veterinary guidance.
-
-
Preventative Measures:
-
Ensure animals are adequately hydrated before the experiment.
-
Monitor blood pressure concurrently with heart rate.
-
Start with lower doses of this compound and titrate up to the desired effect while monitoring cardiovascular parameters.
-
Issue 3: Incomplete or No Reversal of Bradycardia After Antagonist Administration
-
Possible Cause:
-
Insufficient dose of the reversal agent.
-
The bradycardia is not solely caused by alpha-2 adrenergic stimulation (e.g., underlying cardiac condition, other drug effects).
-
Incorrect route of administration of the antagonist.
-
-
Immediate Action:
-
Confirm that the correct dose and route of administration for the reversal agent were used.
-
Consider administering a second, smaller dose of the antagonist if the initial dose was low and there was a partial response.
-
If there is no response, re-evaluate the potential causes of bradycardia. Consider the use of atropine if a vagal-mediated component is suspected.
-
-
Preventative Measures:
-
Use a dose of the reversal agent that is appropriate for the dose of this compound administered. A higher dose of agonist will require a higher dose of antagonist.
-
Ensure a thorough health screening of the animals before their inclusion in the study.
-
Issue 4: ECG Signal Artifacts Complicating Bradycardia Assessment
-
Possible Cause:
-
Animal movement.
-
Poor electrode contact with the skin.
-
Electrical interference from other equipment.
-
-
Immediate Action:
-
If the animal is conscious, try to calm it and minimize movement.
-
Check the electrode placement and ensure good contact with the skin. Re-apply conductive gel if necessary.
-
Identify and remove any potential sources of electrical interference.
-
-
Preventative Measures:
-
Properly habituate conscious animals to the ECG recording procedure to minimize stress and movement.
-
Ensure the animal's skin is clean and, if necessary, shaved at the electrode placement sites.
-
Use high-quality ECG equipment with appropriate filtering capabilities.
-
Data Presentation
Table 1: this compound and Reversal Agent Dose Ranges (Derived from literature on alpha-2 agonists and their antagonists)
Disclaimer: The following dose ranges are provided as a general guideline based on studies with other alpha-2 adrenergic agonists. The optimal doses for this compound and its reversal should be determined empirically in your specific experimental setup.
| Drug | Animal Model | Route of Administration | Dose Range | Expected Effect | Reference(s) |
| This compound | Rat (as Clonidine) | Intracisternal | 1-25 µg | Dose-dependent bradycardia | |
| Human | Oral | 0.5-1.5 mg/12h | Slowed sinus rate | ||
| Atipamezole | Rat (reversing xylazine) | IV | 0.25 mg/kg | Reversal of bradycardia | |
| Dog (reversing medetomidine) | IM | 5x the medetomidine dose (in µg) | Rapid reversal of sedation and bradycardia | ||
| Yohimbine | Mouse (reversing clonidine) | IP | 1-5 mg/kg | Antagonism of clonidine's effects | |
| Dog (reversing xylazine) | IV | 0.11 mg/kg | Reversal of bradycardia |
Experimental Protocols
Protocol 1: Monitoring this compound-Induced Bradycardia in Conscious Rats using Non-Invasive ECG
-
Animal Acclimation:
-
For at least one week prior to the experiment, acclimate the rats daily to the restraint device and the ECG recording procedure to minimize stress-induced artifacts.
-
-
Electrode Placement:
-
Use a non-invasive system with electrodes integrated into a platform or a jacket.
-
Ensure good electrical contact by applying a small amount of conductive gel to the paw pads or shaved areas of the chest where the electrodes will be placed.
-
-
Baseline Recording:
-
Place the rat in the recording apparatus and allow it to stabilize for 5-10 minutes.
-
Record a stable baseline ECG for at least 5 minutes.
-
-
This compound Administration:
-
Administer the calculated dose of this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Dose Monitoring:
-
Continuously record the ECG and observe the animal for the onset and progression of bradycardia.
-
Monitor for at least 60-90 minutes post-administration, or until the heart rate returns to baseline, to characterize the full time-course of the effect.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the heart rate (beats per minute) at various time points post-dosing.
-
Calculate the percentage change from baseline to quantify the extent of bradycardia.
-
Protocol 2: Reversal of this compound-Induced Bradycardia with Atipamezole in Anesthetized Rats
-
Anesthesia and Instrumentation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place subcutaneous needle electrodes for continuous ECG monitoring.
-
If available, cannulate an artery for direct blood pressure monitoring.
-
-
Baseline Recording:
-
Allow the animal to stabilize under anesthesia and record a stable baseline ECG and blood pressure for 5-10 minutes.
-
-
Induction of Bradycardia:
-
Administer a dose of this compound known to induce a significant and stable bradycardia.
-
-
Confirmation of Bradycardia:
-
Monitor the ECG until a stable, reduced heart rate is established (typically within 10-15 minutes).
-
-
Atipamezole Administration:
-
Administer the calculated dose of atipamezole via the desired route (e.g., intravenous for rapid reversal, or intramuscular).
-
-
Post-Reversal Monitoring:
-
Continuously record the ECG and blood pressure to observe the reversal of bradycardia and any changes in blood pressure.
-
Monitor for at least 30-60 minutes post-reversal to ensure a stable return to baseline and to observe for any potential rebound effects.
-
-
Data Analysis:
-
Quantify the time to onset of reversal and the time to return to baseline heart rate.
-
Compare the heart rate and blood pressure values before this compound, after this compound, and after atipamezole administration.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Experimental workflow for reversal of bradycardia.
Caption: Troubleshooting logic for managing bradycardia.
References
Cross-reactivity issues with Tiamenidine antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tiamenidine antibodies. The following information is designed to help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a centrally-acting α2-adrenergic receptor agonist.[1] It shares pharmacological properties with clonidine and acts by binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors.[1][2] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of norepinephrine release, leading to its antihypertensive effects.[3]
Q2: My anti-tiamenidine antibody is showing unexpected cross-reactivity. What are the likely cross-reactants?
Due to its structural similarity to other imidazoline compounds, particularly clonidine, cross-reactivity is a significant concern with anti-tiamenidine antibodies.[4] The core imidazoline structure is a common feature among several α2-adrenergic agonists. Therefore, it is highly probable that your antibody may cross-react with clonidine and other structurally related molecules. It is crucial to experimentally determine the extent of this cross-reactivity.
Q3: How can I determine the specificity of my this compound antibody?
Several methods can be used to assess the specificity of your antibody. The most common and effective techniques are:
-
Competitive ELISA: This is the gold standard for quantifying antibody specificity and determining the percentage of cross-reactivity with structurally similar compounds.
-
Western Blot: This technique helps to confirm that the antibody binds specifically to the target of interest, although it is less effective for small molecules like this compound unless it is conjugated to a carrier protein.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Staining of tissues or cells known to express or lack the target can provide evidence of specificity. The absence of staining in negative control tissues is a good indicator of specificity.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal from this compound. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies | Increase the number and/or duration of wash steps. Optimize the concentration of the blocking buffer (e.g., BSA or non-fat milk). |
| Cross-reactivity with other sample components | Pre-absorb the antibody with potential interfering substances. Use a more specific monoclonal antibody if available. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Issues with reagents | Ensure all buffers and reagents are fresh and properly prepared. Contaminated or expired reagents can contribute to high background. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in results can undermine the reliability of your experiments. Consider the following:
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. For plate-based assays, use a multichannel pipette for simultaneous reagent addition. |
| Temperature fluctuations | Ensure consistent incubation temperatures. Allow plates and reagents to equilibrate to room temperature before use. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or ensure even temperature distribution across the plate during incubation by using a plate sealer. |
| Reagent degradation | Aliquot reagents to minimize freeze-thaw cycles. Store all components as recommended by the manufacturer. |
Quantitative Data Summary
While specific cross-reactivity data for a particular anti-tiamenidine antibody must be determined empirically, the following table provides an illustrative example of how such data would be presented. This data would typically be generated using a competitive ELISA.
Table 1: Example Cross-Reactivity Profile of a Hypothetical Anti-Tiamenidine Antibody
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | 10 | 100 |
| Clonidine | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | 50 | 20 |
| Tizanidine | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c]thiadiazol-4-amine | 500 | 2 |
| Guanfacine | N-amidino-2-(2,6-dichlorophenyl)acetamide | >10,000 | <0.1 |
-
IC50: The concentration of the compound that causes 50% inhibition of the antibody binding to the target antigen (this compound).
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an anti-tiamenidine antibody with potentially cross-reacting compounds.
Materials:
-
This compound-protein conjugate (for coating)
-
Anti-tiamenidine primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Potential cross-reacting compounds (e.g., clonidine, tizanidine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-protein conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the test compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the anti-tiamenidine primary antibody at its optimal dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for each compound. Determine the IC50 value for each compound and calculate the percent cross-reactivity as described in the data table section.
Western Blot for Specificity Confirmation
This protocol can be used to confirm the specificity of the antibody against a this compound-protein conjugate.
Materials:
-
This compound-protein conjugate and control protein
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-tiamenidine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of the this compound-protein conjugate and a negative control protein.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-tiamenidine primary antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: A specific band should be observed only in the lane containing the this compound-protein conjugate.
Visualizations
Caption: this compound Signaling Pathway
Caption: Competitive ELISA Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. development-and-characterization-of-a-unique-anti-ige-mouse-monoclonal-antibody-cross-reactive-between-human-and-canine-ige - Ask this paper | Bohrium [bohrium.com]
- 3. Clonidine, but not guanfacine, impairs choice reaction time performance in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and characterization of anti-clonidine antibodies not cross-reacting with catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamenidine storage conditions to prevent degradation
This technical support center provides guidance on the proper storage and handling of tiamenidine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound powder should be stored at -20°C.[1] It should be kept in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions should be stored at -80°C for long-term stability.[1] For short-term use (days to weeks), storage at 0-4°C is acceptable.[2] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Q3: What are the general handling precautions for this compound?
A3: Avoid inhalation, and contact with eyes and skin. Use personal protective equipment such as safety goggles and gloves. Ensure adequate ventilation in the handling area.
Q4: What substances are incompatible with this compound?
A4: this compound should not be stored with or exposed to strong acids/alkalis or strong oxidizing/reducing agents.
Q5: My experiment is yielding unexpected results. Could this compound degradation be a factor?
A5: Yes, improper storage or handling can lead to this compound degradation, which may affect experimental outcomes. If you suspect degradation, it is advisable to use a fresh stock of the compound and verify its purity. A stability-indicating analytical method, such as HPLC, can be used to check for the presence of degradation products. While specific degradation pathways for this compound are not well-documented, studies on similar compounds suggest that hydrolysis and oxidation are potential degradation routes.
Q6: How long is this compound stable under the recommended storage conditions?
A6: When stored properly, this compound is expected to be stable for over two years. However, it is always best practice to refer to the certificate of analysis provided by the supplier for specific shelf-life information.
Data Presentation
Table 1: Summary of this compound Storage Conditions
| Form | Storage Duration | Temperature | Container | Environment |
| Solid Powder | Short Term (days to weeks) | 0 - 4°C | Tightly sealed | Dry, dark, well-ventilated |
| Long Term (months to years) | -20°C | Tightly sealed | Dry, dark, well-ventilated | |
| In Solvent | Short Term (days to weeks) | 0 - 4°C | Tightly sealed | - |
| Long Term (months to years) | -80°C | Tightly sealed | - |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from methods developed for the structurally related compound, tizanidine, and can be used as a starting point for assessing the stability of this compound and detecting potential degradation products.
Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer or Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Option A (Phosphate Buffer): Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v). Adjust the pH of the buffer to 3.0 with ortho-phosphoric acid.
-
Option B (TFA): Prepare a mobile phase consisting of 0.1% trifluoroacetic acid and acetonitrile (e.g., 65:35 v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a concentration of approximately 500 µg/mL.
-
From the stock solution, prepare working standard solutions within a linear range (e.g., 4-80 µg/mL).
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250×4.6 mm, 5µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (or as determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Forced Degradation Studies (Optional but Recommended for Validation):
-
Acid Hydrolysis: Incubate a this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Incubate a this compound solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat.
-
Photolytic Degradation: Expose a this compound solution to UV light.
-
-
Analysis:
-
Inject the standard solutions and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, indicating degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
References
Validation & Comparative
Tiamenidine vs. Clonidine: A Comparative Analysis of Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor affinity profiles of two centrally-acting antihypertensive agents: tiamenidine and clonidine. Both compounds are imidazol(in)e derivatives that exert their effects through interactions with adrenergic and imidazoline receptors. Understanding their distinct binding characteristics is crucial for elucidating their mechanisms of action and for the development of more selective therapeutic agents.
Executive Summary
Clonidine is a well-characterized α2-adrenergic receptor agonist that also exhibits significant affinity for imidazoline I1 receptors.[1] This dual activity is believed to contribute to its antihypertensive effects, as well as its side-effect profile. This compound is also recognized as a potent α2-adrenergic receptor agonist, though it demonstrates a considerably lower affinity for α1-adrenergic receptors.[2] While direct and comprehensive binding data for this compound at imidazoline receptors is less available in the public domain, studies on its close structural analog, tizanidine, indicate a preference for imidazoline receptors over α2-adrenoceptors, suggesting a potentially different selectivity profile compared to clonidine.[3]
Comparative Receptor Affinity
The following table summarizes the available quantitative data on the receptor affinity of this compound and clonidine. It is important to note that the data for this compound is presented as IC50 values, while for clonidine, Ki values are available.
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological function (e.g., radioligand binding). It is dependent on the experimental conditions, particularly the concentration of the competing radioligand.
-
Ki (Inhibition constant): An intrinsic measure of the affinity of a ligand for a receptor. It is derived from the IC50 value and the affinity of the radioligand for the receptor, and it is independent of the radioligand concentration. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Affinity (nM) | Species/Tissue | Notes |
| This compound | α2-Adrenergic Receptor | IC50 = 9.1 | - | A potent agonist.[2] |
| α1-Adrenergic Receptor | IC50 = 4850 | - | Significantly lower affinity compared to α2-receptors.[2] | |
| Clonidine | α1A-Adrenoceptor | Ki = 436.52 | Human | |
| α2A-Adrenoceptor | Ki = 1.82 | Human | High affinity. | |
| α2B-Adrenoceptor | Ki = 2.51 | Human | High affinity. | |
| α2C-Adrenoceptor | Ki = 3.98 | Human | High affinity. | |
| Imidazoline I1 Receptor | Ki = 8.9 | Bovine | High affinity. |
Disclaimer: The IC50 and Ki values are not directly comparable but both indicate the potency of the compounds at their respective receptors. The lack of comprehensive Ki data for this compound limits a direct quantitative comparison of affinity with clonidine.
Experimental Protocols
The determination of receptor affinity is primarily conducted through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Preparation of Materials:
-
Cell Membranes: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., α2-adrenergic or imidazoline receptors).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]-clonidine or [3H]-p-aminoclonidine).
-
Test Compound: Serial dilutions of the unlabeled compound (this compound or clonidine) are prepared.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing necessary ions (e.g., MgCl2).
-
Filtration System: A cell harvester with glass fiber filters is used to separate bound from unbound radioligand.
2. Assay Procedure:
-
The cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound are incubated together in the assay buffer.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
3. Data Acquisition and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways
Both this compound and clonidine are agonists at their primary receptor targets, meaning they activate the receptor upon binding. The downstream signaling pathways for α2-adrenergic and imidazoline I1 receptors are distinct.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
-
Agonist Binding: this compound or clonidine binds to the α2-adrenergic receptor.
-
G-protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit dissociates from the Gβγ subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a physiological response, such as the inhibition of norepinephrine release from presynaptic terminals.
Imidazoline I1 Receptor Signaling
The signaling pathway for I1 imidazoline receptors is less definitively characterized than that of α2-adrenergic receptors but is known to be distinct.
-
Agonist Binding: Clonidine (and presumably this compound or its analogs) binds to the I1 imidazoline receptor.
-
Activation of Signaling Cascade: This initiates a signaling cascade that can involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).
-
Second Messenger Production: The activation of PC-PLC leads to the production of second messengers such as diacylglycerol (DAG).
-
Modulation of Kinase Activity: DAG can activate protein kinase C (PKC) and other downstream signaling molecules.
-
Physiological Response: These signaling events ultimately contribute to the overall physiological effect, such as a reduction in sympathetic outflow from the brainstem.
Conclusion
Both this compound and clonidine are potent agonists at α2-adrenergic receptors. Clonidine also demonstrates high affinity for imidazoline I1 receptors. While quantitative data for this compound at imidazoline receptors is scarce, related compounds suggest it may also have significant activity at these sites, potentially with a different selectivity ratio compared to clonidine. The distinct signaling pathways of α2-adrenergic and I1 imidazoline receptors underscore the complexity of the pharmacological actions of these drugs. Further research, particularly comprehensive binding studies for this compound, is necessary to fully elucidate the comparative pharmacology of these two important antihypertensive agents. This knowledge will be invaluable for the rational design of future drugs with improved efficacy and reduced side effects.
References
- 1. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Efficacy of Tiamenidine and Guanabenz
For researchers and professionals in drug development, understanding the comparative efficacy of antihypertensive agents is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Tiamenidine and Guanabenz, two centrally acting alpha-2 adrenergic agonists used in the management of hypertension. This analysis is based on available experimental data to objectively assess their performance.
Mechanism of Action
Both this compound and Guanabenz exert their antihypertensive effects through the stimulation of alpha-2 adrenergic receptors in the brainstem.[1][2] This agonistic activity leads to a reduction in sympathetic outflow from the central nervous system to the periphery. The decreased sympathetic tone results in reduced peripheral vascular resistance, a slight decrease in heart rate, and consequently, a lowering of both systolic and diastolic blood pressure.[1][3]
Comparative Antihypertensive Efficacy
| Drug | Study Details | Dosage | Baseline Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Responder Rate | Reference |
| This compound | Crossover study vs. Clonidine in 4 hypertensive patients | Up to 3 mg/day | Not specified | Average fall of 12-15% in systolic and diastolic BP (supine and erect) | Not specified | [4] |
| Study in 7 hypertensive volunteers | 0.5 to 1.5 mg every 12 hours | Not specified | Modest lowering of diastolic BP | Not specified | ||
| Guanabenz | 4-week placebo-controlled, double-blind study in 17 hypertensive patients | Not specified | Not specified | Statistically and clinically significant decrease | Not specified | |
| Randomized, placebo-controlled study in 55 hypertensive patients | 4 to 16 mg twice daily | Mean Arterial Pressure: 130.6 (standing), 126.6 (supine) | Mean Arterial Pressure decreased to 107.6 (standing) and 109.9 (supine) | 84% had a sustained decrease in supine diastolic BP of ≥10 mmHg | ||
| 6-month double-blind trial vs. Clonidine in 188 hypertensive patients | Not specified | Supine Diastolic BP: 103 | Mean decrease in Supine Diastolic BP to 88 | 85% showed clinically significant SDBP decreases | ||
| 1-year double-blind study vs. Methyldopa in 248 hypertensive outpatients | Not specified | Supine Diastolic BP: 102 | Mean decrease in Supine Diastolic BP to 91 | 76% showed clinically significant SDBP decreases at 6 months |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the antihypertensive effects of this compound and Guanabenz. Below are generalized experimental protocols based on the available information.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial (Similar to Guanabenz studies)
-
Patient Population: Adult male and female patients (typically aged 18-70 years) diagnosed with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg). Patients with secondary hypertension, severe cardiovascular disease, or other significant comorbidities are typically excluded.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Washout Period: A 2- to 4-week single-blind placebo washout period to establish a stable baseline blood pressure and ensure patient compliance.
-
Randomization: Eligible patients are randomly assigned to receive either the active drug (e.g., Guanabenz) or a matching placebo.
-
Dosing Regimen: The active drug is initiated at a low dose (e.g., Guanabenz 4 mg twice daily) and titrated upwards at specified intervals (e.g., every 1-2 weeks) based on blood pressure response and tolerability, up to a maximum dose (e.g., 16 mg twice daily).
-
Blood Pressure Measurement: Seated or supine blood pressure and heart rate are measured at regular intervals (e.g., at each clinic visit) using a standardized sphygmomanometer. Measurements are typically taken at trough, just before the next dose.
-
Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in mean sitting or supine diastolic blood pressure at the end of the treatment period. Secondary endpoints may include the change in systolic blood pressure and the proportion of patients achieving a target blood pressure.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Laboratory tests (e.g., complete blood count, serum chemistry) and electrocardiograms (ECGs) are performed at baseline and at the end of the study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the common signaling pathway for this compound and Guanabenz and a typical experimental workflow for an antihypertensive clinical trial.
Caption: Signaling pathway of this compound and Guanabenz.
Caption: Experimental workflow for a comparative antihypertensive trial.
References
Tiamenidine vs. Moxonidine: A Comparative Analysis of Central Hypotensive Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the central hypotensive actions of tiamenidine and moxonidine, focusing on their distinct mechanisms of action, receptor affinities, and the experimental data supporting these findings.
Introduction
This compound and moxonidine are both centrally acting antihypertensive agents that lower blood pressure by modulating sympathetic outflow from the brainstem. However, they achieve this effect through distinct primary mechanisms. This compound is a classic α2-adrenergic receptor agonist, sharing pharmacological properties with clonidine. In contrast, moxonidine is a second-generation agent that exhibits high selectivity for I1-imidazoline receptors over α2-adrenergic receptors, a characteristic that is believed to contribute to its different side-effect profile. This guide will delve into the experimental evidence that differentiates these two compounds.
Data Presentation: Receptor Binding Affinities and Hypotensive Efficacy
The following table summarizes the quantitative data on the receptor binding affinities and hypotensive effects of this compound and moxonidine.
| Parameter | This compound | Moxonidine | References |
| Primary Target | α2-Adrenergic Receptor | I1-Imidazoline Receptor | [1] |
| α2-Adrenergic Receptor Affinity (IC50/Ki) | IC50 = 9.1 nM | Ki ≈ 200 nM (Selectivity for I1 is 33-fold higher) | [1][2] |
| I1-Imidazoline Receptor Affinity (IC50/Ki) | Data not available in reviewed literature | High affinity (Ki < 10 nM) | [2] |
| α1-Adrenergic Receptor Affinity (IC50) | 4.85 μM | Low affinity | [1] |
| Central Hypotensive Effect | Reduces blood pressure and heart rate | Reduces blood pressure with less pronounced bradycardia | |
| Side Effect Profile | Similar to clonidine (e.g., sedation, dry mouth) | Lower incidence of sedation and dry mouth compared to clonidine |
Signaling Pathways
The central hypotensive actions of this compound and moxonidine are initiated by their interaction with different receptor systems in the rostral ventrolateral medulla (RVLM) of the brainstem, leading to a reduction in sympathetic outflow.
This compound: α2-Adrenergic Receptor-Mediated Signaling
As an α2-adrenergic receptor agonist, this compound mimics the action of norepinephrine on these receptors located on presynaptic neurons in the RVLM. This activation inhibits the release of norepinephrine, leading to reduced sympathetic tone. The signaling cascade involves the coupling of the α2-receptor to inhibitory G-proteins (Gi), which in turn inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and modulates ion channel activity.
Moxonidine: I1-Imidazoline Receptor-Mediated Signaling
Moxonidine's primary mechanism involves the activation of I1-imidazoline receptors in the RVLM. The downstream signaling of the I1-receptor is distinct from the classical α2-adrenergic pathway and is not directly coupled to adenylyl cyclase. Evidence suggests that I1-receptor activation may involve pathways such as the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) and the subsequent generation of second messengers like diacylglycerol (DAG) and arachidonic acid.
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize and compare centrally acting hypotensive agents like this compound and moxonidine.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., brainstem for central receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or moxonidine).
-
Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Animal Models
Objective: To evaluate the effect of a compound on blood pressure and heart rate in a living organism.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for studying hypertension.
-
Surgical Preparation: The animals are anesthetized, and catheters are implanted in a major artery (e.g., femoral or carotid artery) for direct blood pressure measurement and in a vein for drug administration. For central administration studies, a cannula may be implanted into the cisterna magna or a specific brain region like the RVLM.
-
Drug Administration: this compound, moxonidine, or a vehicle control is administered intravenously or centrally at various doses.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system.
-
Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each dose and compared between the different treatment groups. Dose-response curves can be generated to determine the potency of the compounds.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel centrally acting hypotensive agent.
Conclusion
This compound and moxonidine represent two distinct approaches to achieving central sympatholysis for the treatment of hypertension. This compound acts as a conventional α2-adrenergic receptor agonist, a mechanism shared with older centrally acting agents. In contrast, moxonidine's high selectivity for I1-imidazoline receptors represents a more targeted approach, which is associated with a different side-effect profile. The experimental data, primarily from radioligand binding assays and in vivo blood pressure studies, have been crucial in elucidating these differences. Further research into the downstream signaling pathways of the I1-imidazoline receptor will continue to enhance our understanding of the nuanced mechanisms of central blood pressure regulation and aid in the development of future antihypertensive therapies.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Tizanidine
Disclaimer: This guide compares analytical methods for Tizanidine. Initial searches for "Tiamenidine" did not yield relevant HPLC or LC-MS/MS methods, suggesting a possible typographical error. Tizanidine is a well-documented analyte with established analytical procedures.
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tizanidine in biological matrices and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
I. Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. When coupled with a Ultraviolet (UV) detector, it provides a robust and cost-effective method for routine analysis of pharmaceutical compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex biological samples where low detection limits and high specificity are crucial.
II. Quantitative Data Comparison
The following tables summarize the validation parameters for representative HPLC and LC-MS/MS methods for the quantification of Tizanidine.
Table 1: HPLC Method Validation Data
| Parameter | Reported Value | Source |
| Linearity Range | 40 - 60 µg/mL | [1] |
| 10 - 50 µg/mL | ||
| 0.2 - 1.0 µg/mL | [2] | |
| 0.25 - 8 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.3184 µg/mL | [2] |
| 24.50 µg/mL | ||
| Limit of Quantification (LOQ) | 0.9649 µg/mL | |
| 74.72 µg/mL | ||
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 99.36% - 100.59% |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Reported Value | Source |
| Linearity Range | 50 - 5000 pg/mL | |
| 55 - 3255 pg/mL | ||
| 50 - 3200 pg/mL | ||
| 0.080 - 8.00 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | |
| 10 pg/mL | ||
| 0.080 ng/mL | ||
| Precision (%RSD) | < 13% | |
| < 10% | ||
| Accuracy (% Recovery) | Within ±15% of nominal values |
III. Experimental Protocols
A. Tizanidine Analysis by HPLC-UV
This protocol is a representative example for the analysis of Tizanidine in pharmaceutical dosage forms.
1. Sample Preparation:
-
Tablet Analysis: Twenty tablets are weighed to determine the average weight and then ground into a fine powder. An amount of powder equivalent to 100 mg of Nimesulide and 2 mg of Tizanidine is transferred to a 100 mL volumetric flask. The powder is dissolved in methanol, and the volume is made up to the mark with the same solvent. The solution is then shaken for 10 minutes and filtered through a 0.45 µm nylon filter. A 0.02 mL aliquot of the filtrate is transferred to a 10 mL volumetric flask and diluted to the mark with the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v), with the pH adjusted to 4.5 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 305 nm (Isobestic point for simultaneous determination with Nimesulide).
-
Injection Volume: 20 µL.
B. Tizanidine Analysis by LC-MS/MS
This protocol is a representative example for the analysis of Tizanidine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject a suitable aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of methanol, 10 mmol/L ammonium acetate, and formic acid (55:45:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tizanidine: m/z 254 → 44.
-
Internal Standard (Huperzine A): m/z 243 → 210.
-
IV. Visualization of Experimental Workflows
Caption: Workflow for Tizanidine analysis by HPLC-UV.
Caption: Workflow for Tizanidine analysis by LC-MS/MS.
V. Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of Tizanidine, with the choice of method depending on the specific application.
-
HPLC-UV is a reliable and cost-effective method that is well-suited for the routine quality control of pharmaceutical formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where the detection of very low concentrations of the drug in complex biological matrices is required. The significantly lower limit of quantification of the LC-MS/MS method allows for a more detailed characterization of the drug's pharmacokinetic profile.
References
Comparative Analysis of Alpha-2 Adrenergic Agonist Side Effect Profiles
A comprehensive guide for researchers and drug development professionals on the distinct side effect profiles of commonly used alpha-2 adrenergic agonists. This report details quantitative comparisons of adverse effects, outlines experimental protocols for their assessment, and visualizes key biological and methodological pathways.
Alpha-2 adrenergic agonists are a class of drugs that modulate the sympathetic nervous system by acting on alpha-2 adrenergic receptors. This diverse class includes agents such as clonidine, guanfacine, dexmedetomidine, tizanidine, and brimonidine, which are utilized in a range of therapeutic areas from hypertension and attention-deficit/hyperactivity disorder (ADHD) to sedation and spasticity. While their therapeutic effects are well-documented, their clinical utility is often nuanced by their distinct side effect profiles. This guide provides a comparative analysis of these side effects, supported by quantitative data from clinical studies and detailed experimental methodologies.
Comparative Side Effect Profiles
The most frequently reported side effects associated with alpha-2 adrenergic agonists include sedation, hypotension, bradycardia, and dry mouth. The incidence and severity of these effects vary between agents, often due to differences in receptor selectivity and pharmacokinetic properties.
Quantitative Analysis of Common Side Effects
The following tables summarize the incidence of key side effects across different alpha-2 agonists based on data from clinical trials. It is important to note that the patient populations, indications, and methodologies for assessing side effects may vary between studies.
| Drug | Indication | Sedation/Somnolence (%) | Hypotension (%) | Bradycardia (%) | Dry Mouth (Xerostomia) (%) | Study Population |
| Clonidine | ADHD | 11.1 | User-reported | User-reported | 9.3 | User Reviews[1][2] |
| ICU Sedation | - | 31.4 | - | - | Critically Ill Patients[3] | |
| Guanfacine | ADHD | 30-39 | User-reported | User-reported | User-reported | Children/Adolescents[4] |
| ADHD | 10.9 | 5.9 | - | - | User Reviews[1] | |
| Dexmedetomidine | ICU Sedation | - | 8.6 | 33 (severe) | - | Critically Ill Patients |
| Tizanidine | Spasticity | 62 | - | - | User-reported | Stroke Patients |
| Spasticity | User-reported | User-reported | User-reported | >10 | Patients with Spasticity | |
| Brimonidine | Glaucoma | 50-83 (in children 2-6 yrs) | <4 | <4 | 5-9 | Pediatric/Adult Glaucoma Patients |
Note: '-' indicates data not specified in the cited sources in a comparable format.
Guanfacine is noted to be less sedating than clonidine, a difference attributed to its higher selectivity for the alpha-2A adrenergic receptor subtype. In the context of ICU sedation, both dexmedetomidine and clonidine demonstrated a higher incidence of severe bradycardia compared to propofol. Tizanidine, while effective for spasticity, is associated with a high incidence of somnolence. Brimonidine, when used topically for glaucoma, can lead to systemic side effects, with somnolence being particularly prominent in young children.
Experimental Protocols for Side Effect Assessment
The objective assessment of side effects in clinical trials is crucial for a comparative analysis. Standardized and validated methods are employed to quantify the incidence and severity of adverse events.
Assessment of Sedation and Delirium
-
Richmond Agitation-Sedation Scale (RASS): This is a 10-point scale used to assess the level of consciousness, ranging from +4 (combative) to -5 (unarousable). In clinical trials, a target RASS score is often defined, and deviations from this target are recorded.
-
Confusion Assessment Method for the ICU (CAM-ICU): This tool is used to assess for the presence of delirium in critically ill patients. It evaluates acute changes in mental status, inattention, altered level of consciousness, and disorganized thinking.
Cardiovascular Monitoring
-
Blood Pressure and Heart Rate: In clinical trials, blood pressure and heart rate are typically monitored at regular intervals. Hypotension may be defined as a specific drop in systolic or mean arterial pressure from baseline, or the need for vasopressor support. Severe bradycardia is often defined as a heart rate below a certain threshold, for example, less than 50 beats per minute. Ambulatory blood pressure monitoring (ABPM) can also be used for out-of-clinic data collection over a 24-hour period.
Assessment of Dry Mouth (Xerostomia)
-
Xerostomia Inventory (XI): This is a validated 11-item questionnaire where patients rate the severity of dry mouth symptoms on a 5-point Likert scale.
-
Clinical Oral Dryness Score (CODS): This is a 10-point scale based on a clinical examination of the oral cavity, assessing features such as frothy saliva, tongue appearance, and mirror adherence to the mucosa.
-
Salivary Flow Rate Measurement: This objective measure involves collecting and quantifying unstimulated and stimulated whole saliva over a specific period.
Visualizing Pathways and Protocols
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
This diagram illustrates the canonical signaling pathway following the activation of alpha-2 adrenergic receptors. The binding of an agonist leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, inhibit voltage-gated calcium channels, and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. These events collectively lead to a decrease in neuronal excitability and neurotransmitter release.
This flowchart outlines a typical workflow for a clinical trial designed to compare the side effect profiles of different alpha-2 agonists. It encompasses patient screening and randomization, the intervention and monitoring phase where vital signs and sedation levels are continuously assessed, dedicated assessments for specific side effects like dry mouth, and the final data analysis and reporting stage.
References
- 1. Frontiers | Clinical adverse events to dexmedetomidine: a real-world drug safety study based on the FAERS database [frontiersin.org]
- 2. drugs.com [drugs.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. Delirium Screening and Pharmacotherapy in the ICU: The Patients Are Not the Only Ones Confused - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials: Tiamenidine vs. Other Antihypertensives - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tiamenidine, a centrally acting alpha-2 adrenergic agonist, against other antihypertensive agents based on available head-to-head clinical trial data. The primary focus is on direct comparisons with clonidine, a structurally and pharmacologically similar compound. Due to a scarcity of direct head-to-head trials against other classes of antihypertensives, this guide also provides context through the established mechanisms of action and clinical trial data for other relevant centrally acting agents like methyldopa.
Mechanism of Action: A Shared Pathway
This compound, clonidine, and the active metabolite of methyldopa (alpha-methylnorepinephrine) exert their antihypertensive effects primarily by stimulating alpha-2 adrenergic receptors in the brainstem. This stimulation inhibits sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.
Signaling Pathway of Centrally Acting Alpha-2 Adrenergic Agonists
Head-to-Head Clinical Trial: this compound vs. Clonidine
A notable clinical trial directly compared the effects of single oral doses of this compound and clonidine in healthy male subjects. This study provides the most direct comparative data available.
Experimental Protocol
Study Design: A double-blind, crossover study was conducted in nine healthy male volunteers.[1]
Interventions:
-
A single oral dose of 1.0 mg of this compound.
-
A single oral dose of 0.3 mg of clonidine.[1]
Key Parameters Measured:
-
Blood Pressure (Systolic and Diastolic)
-
Heart Rate
-
Salivary Flow
-
Sedation (assessed via a self-rating scale)[1]
Methodology for Salivary Flow Measurement: A specific method for collecting uncontaminated parotid saliva was utilized to assess changes in salivary flow rate, providing an objective measure of a common side effect of centrally acting antihypertensives.[1]
Data Presentation
| Parameter | This compound (1.0 mg) | Clonidine (0.3 mg) | Observations |
| Blood Pressure Reduction | Significant fall in systolic and diastolic BP | More marked fall in systolic and diastolic BP | The hypotensive effect of 0.3 mg clonidine was greater than that of 1.0 mg this compound, indicating non-equipotent doses were used.[1] |
| Heart Rate Reduction | Lowering of heart rate | More marked lowering of heart rate | Consistent with the greater overall sympatholytic effect observed with clonidine at the dose administered. |
| Sedation | Sedative effects observed | More marked sedative effects observed | The degree of sedation appeared to correlate with the extent of the hypotensive effect. |
| Reduction in Salivary Flow | Depression of salivary flow | More marked depression of salivary flow | A direct comparison of the propensity to cause dry mouth is difficult due to the differing hypotensive potencies of the doses used. |
Comparison with Methyldopa
While no direct head-to-head clinical trials between this compound and methyldopa were identified, a comparison can be inferred based on their shared mechanism of action and the established clinical profile of methyldopa. Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system, which then acts as an alpha-2 adrenergic agonist.
Representative Experimental Protocol for a Methyldopa Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled trial.
Participants: Pregnant women with chronic hypertension.
Intervention:
-
Methyldopa (e.g., initial dose of 250 mg twice daily, titrated up to a maximum of 2.0 g/day ).
-
Placebo.
Primary Outcome: Change in mean arterial pressure from baseline.
Secondary Outcomes: Incidence of superimposed pre-eclampsia, gestational age at delivery, birth weight, and adverse events.
Monitoring: Regular blood pressure measurements, urine protein analysis, and fetal growth monitoring.
Experimental Workflow for a Typical Antihypertensive Clinical Trial
Summary and Future Directions
For drug development professionals, these findings suggest that this compound could be a viable alternative to clonidine. However, further well-designed, randomized controlled trials are necessary to establish its relative efficacy and safety profile against clonidine at equipotent doses and against other classes of antihypertensive agents. Future studies should also explore the potential for this compound in specific patient populations, such as those with resistant hypertension or in pregnant women, where centrally acting agents are sometimes preferred. A thorough investigation into its pharmacokinetic and pharmacodynamic properties compared to other alpha-2 agonists would also be beneficial for optimizing dosing regimens and minimizing adverse effects.
References
Tiamenidine's Impact on Cardiac Output: A Comparative Analysis with Other Central Alpha-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac output effects of tiamenidine and other centrally acting alpha-2 adrenergic agonists, including the widely studied clonidine and guanfacine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced cardiovascular profiles of these compounds.
Executive Summary
Central alpha-2 adrenergic agonists are a class of drugs that lower blood pressure by stimulating alpha-2 receptors in the brainstem, leading to a reduction in sympathetic outflow to the cardiovascular system. This sympatholytic effect influences several hemodynamic parameters, including heart rate, peripheral resistance, and cardiac output. While generally effective as antihypertensives, the specific impact on cardiac output can vary between different agents within this class.
This guide will delve into the available data, comparing the effects of this compound with those of clonidine and guanfacine. A study directly comparing this compound and clonidine found that while clonidine significantly reduces cardiac output, this compound exhibits a similar but statistically insignificant trend. In contrast, studies on guanfacine suggest it has a less pronounced effect on cardiac output, with some research indicating it may even increase stroke volume under certain conditions.
Comparative Analysis of Cardiac Output Effects
The following tables summarize the quantitative data from various studies on the effects of this compound, clonidine, and guanfacine on cardiac output and related hemodynamic parameters.
Table 1: this compound vs. Clonidine - Effects on Cardiac Output
| Drug | Dosage | Change in Cardiac Output | p-value | Study Population | Measurement Method | Source |
| This compound | 0.5 - 1.5 mg every 12 hours | Trend of reduction | Not Statistically Significant | Hypertensive Volunteers | Not specified in abstract | Roden et al., 1988 |
| Clonidine | 0.2 - 0.5 mg every 12 hours | Significant reduction | < 0.05 | Hypertensive Volunteers | Not specified in abstract | Roden et al., 1988 |
| Clonidine | 1 µg/kg (IV) | Gradual decrease over 240 min | Not specified | Young, Healthy Subjects | Impedance Cardiography | Mitchell et al., 2005[1] |
| Clonidine | 150 µg (IV) | Increase from 1.6 to 1.8 L/min/m² | < 0.05 | Patients with Congestive Heart Failure | Not specified in abstract | Giles et al., 1981[2] |
Table 2: Guanfacine - Effects on Cardiac Output
| Drug | Dosage | Change in Cardiac Output | p-value | Study Population | Measurement Method | Source |
| Guanfacine | 4 mg (IV) | Initial decrease, then increase | Not specified | Hypertensive Patients | Swan-Ganz Thermodilution | Gillis et al., 1977[3] |
| Guanfacine | 3 mg (oral) | No significant change in cardiac index | Not specified | Hypertensive Patients | Not specified in abstract | Jaattela, 1979[4] |
Experimental Protocols
The studies cited in this guide utilized various methods to assess cardiac output. The primary techniques are outlined below.
Impedance Cardiography
This non-invasive method measures changes in electrical impedance across the thorax to determine stroke volume, which is then used to calculate cardiac output. The technique is based on the principle that the conductivity of the chest changes as blood is ejected from the heart into the aorta.
-
Procedure: Typically, four dual sensors are placed on the neck and chest. A high-frequency, low-magnitude electrical current is transmitted between the outer pair of sensors, and the resulting voltage is measured by the inner pair. The change in impedance during the cardiac cycle is used to calculate stroke volume.
Swan-Ganz Thermodilution
This invasive technique is considered a gold standard for measuring cardiac output. It involves the insertion of a pulmonary artery catheter (Swan-Ganz catheter).
-
Procedure: A known volume of a cold solution (usually saline) is injected into the right atrium through a port in the catheter. A thermistor at the tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold injectate mixes with the blood. The cardiac output is then calculated from the temperature change over time using the Stewart-Hamilton equation.
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of central alpha-2 agonists are mediated by their action on alpha-2 adrenergic receptors in the central nervous system, primarily within the nucleus tractus solitarii (NTS) in the brainstem.
Caption: Signaling pathway of central alpha-2 agonists in the brainstem leading to a reduction in cardiac output.
The binding of a central alpha-2 agonist to its receptor activates an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP leads to hyperpolarization and reduced firing of presynaptic neurons, which in turn decreases the release of norepinephrine. This reduction in sympathetic outflow from the brainstem to the heart and blood vessels results in decreased heart rate and contractility, and alterations in preload and afterload, ultimately affecting cardiac output.
Experimental Workflow for Assessing Cardiac Output
The general workflow for a clinical study evaluating the effect of a central alpha-2 agonist on cardiac output is as follows:
Caption: A typical experimental workflow for a clinical trial investigating the effects of a drug on cardiac output.
Conclusion
The available evidence suggests that central alpha-2 agonists can have varying effects on cardiac output. Clonidine has been shown to cause a significant reduction in cardiac output in most patient populations. This compound appears to have a similar but less pronounced and statistically non-significant effect. Guanfacine's effect on cardiac output is less consistent, with some studies reporting no significant change or even an increase in stroke volume.
These differences are likely attributable to variations in receptor selectivity, central versus peripheral activity, and other intrinsic properties of the molecules. For researchers and drug development professionals, these distinctions are critical when considering the therapeutic application and potential cardiovascular side effect profiles of new and existing central alpha-2 agonists. Further head-to-head comparative studies with detailed hemodynamic monitoring would be beneficial to fully elucidate the comparative cardiovascular profiles of these agents.
References
- 1. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term effects of intravenous clonidine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of guanfacine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Tiamenidine Binding Assay with Known Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a Tiamenidine binding assay by comparing its performance with known α2-adrenergic receptor antagonists. This compound is an α2-adrenergic receptor agonist, and its interaction with this receptor can be characterized and validated through competitive binding assays using well-established antagonists. This document outlines the necessary experimental protocols, presents comparative data for known antagonists, and visualizes key processes to ensure robust and reliable assay development.
Comparative Binding Affinity of Known α2-Adrenergic Antagonists
The validation of a this compound binding assay relies on the use of reference compounds with known affinities for the α2-adrenergic receptor. The following table summarizes the binding affinities (Ki in nM) of several common α2-adrenergic antagonists. These values are essential for establishing the credibility of a newly developed or optimized this compound binding assay. By demonstrating that the assay can reproduce these known binding affinities, researchers can be confident in the accuracy of their results for novel compounds.
| Antagonist | α2A-Adrenergic Receptor Ki (nM) | α2B-Adrenergic Receptor Ki (nM) | α2C-Adrenergic Receptor Ki (nM) | Notes |
| Yohimbine | 4.4 | - | - | A widely used selective α2-antagonist.[1] |
| Atipamezole | - | - | - | A potent and selective α2-antagonist, with an α2-to-α1 selectivity ratio of 8526.[2] |
| Idazoxan | ~10 | ~3 | ~30 | A selective α2-antagonist, also shows affinity for imidazoline receptors.[3] |
| Phentolamine | - | - | 3.6 | A non-selective α-adrenergic antagonist, binding to both α1 and α2 subtypes.[4] |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The values presented here are for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a typical competitive radioligand binding assay to determine the binding affinity of unlabelled test compounds, such as this compound or known antagonists, for the α2-adrenergic receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype.
-
Radioligand: A tritiated antagonist with high affinity for the α2-adrenergic receptor, such as [³H]-Yohimbine or [³H]-Rauwolscine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine to determine non-specific binding.
-
Test Compounds: this compound and known antagonists (Yohimbine, Atipamezole, Idazoxan, Phentolamine) at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Assay Plate Preparation: Prepare a 96-well plate.
-
Addition of Components:
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competition Wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value (the inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mixlab.com [mixlab.com]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tiamenidine's Potency Against Novel Alpha-2 Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of tiamenidine, an established alpha-2 adrenergic agonist, with several novel alpha-2 agonists. The data presented is intended to assist researchers and drug development professionals in evaluating the relative efficacy of these compounds.
Comparative Potency of Alpha-2 Adrenergic Agonists
The following table summarizes the in vitro potency of this compound and selected novel and established alpha-2 adrenergic agonists. Potency is expressed as IC50 or EC50 values, which represent the concentration of the agonist required to elicit a 50% response in a given assay. Lower values indicate higher potency.
| Compound | Receptor Subtype | Potency (IC50/EC50) | Assay Type | Reference |
| This compound | α2-Adrenergic Receptor | IC50 = 9.1 nM | Radioligand Binding Assay | [1] |
| Fadolmidine | α2A-Adrenergic Receptor | EC50 = 0.4 nM | Functional Assay | |
| α2B-Adrenergic Receptor | EC50 = 4.9 nM | Functional Assay | ||
| α2C-Adrenergic Receptor | EC50 = 0.5 nM | Functional Assay | ||
| BHT-920 | α2-Adrenoceptor | EC50 = 10^-6.64 M (~229 nM) | Isolated Perfused Rat Hindquarters | |
| Dexmedetomidine | α2A-Adrenergic Receptor | Ki = 1.3 nM | Radioligand Binding Assay | |
| α2B-Adrenergic Receptor | Ki = 2.7 nM | Radioligand Binding Assay | ||
| α2C-Adrenergic Receptor | Ki = 1.0 nM | Radioligand Binding Assay |
Experimental Protocols
The determination of agonist potency is critical for the characterization of novel compounds. The following are detailed methodologies for two key experiments commonly used to assess the potency of alpha-2 adrenergic agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (high-affinity α2-AR antagonists).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the agonist to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific ligand in the binding buffer.
-
Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.
Objective: To assess the ability of an agonist to induce G protein activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the α2-AR.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure binding is dependent on agonist stimulation.
-
Test Compounds: Serial dilutions of the agonist.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and serial dilutions of the test agonist.
-
Pre-incubation: Pre-incubate for 15-20 minutes on ice.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is determined as the EC50 value.
Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling cascade.
Experimental Workflow for Potency Determination
References
A Comparative Guide to the Mechanism of Action of Tiamenidine and Other α2-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Tiamenidine and other key α2-adrenergic receptor agonists: Clonidine, Tizanidine, and Guanfacine. The information presented is based on published findings to facilitate the replication and extension of research in this area.
Introduction
This compound is a centrally-acting α2-adrenergic receptor agonist that has been investigated for its antihypertensive properties.[1] Its mechanism of action, like other drugs in its class, involves the stimulation of α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[2][3][4][5] This guide will delve into the specifics of this compound's mechanism and compare it with Clonidine, a structurally and pharmacologically similar compound, Tizanidine, primarily used as a muscle relaxant, and Guanfacine, which exhibits selectivity for the α2A-adrenergic receptor subtype.
Signaling Pathway of α2-Adrenergic Receptor Agonists
The activation of α2-adrenergic receptors by agonists like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This, in turn, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the physiological effects of these drugs.
Comparative Receptor Binding Affinity
The affinity of these agonists for different α2-adrenergic receptor subtypes (α2A, α2B, α2C) is a key determinant of their pharmacological profile and side-effect profiles. The binding affinities are typically determined through radioligand binding assays and are expressed as Ki values (in nM), where a lower Ki value indicates a higher binding affinity.
| Compound | α2A-Adrenergic Receptor (Ki, nM) | α2B-Adrenergic Receptor (Ki, nM) | α2C-Adrenergic Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | 4850 | |
| Clonidine | ~200-fold selectivity for α2 vs α1 | Data not available | Data not available | Data not available | |
| Tizanidine | 55.7 | 178.0 | 120.0 | Data not available | |
| Guanfacine | High selectivity | Lower affinity | Lower affinity | 25 times lower selectivity than for α2 |
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor are prepared by homogenization and centrifugation.
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 10 mM MgCl₂, at a pH of 7.4.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]-Rauwolscine at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-specific ligand (e.g., 10 µM Phentolamine).
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated, typically at 30°C for 30-60 minutes, to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold binding buffer.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an α2-adrenergic agonist to inhibit the production of cAMP.
Methodology:
-
Cell Culture: Cells expressing the α2-adrenergic receptor of interest are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the α2-adrenergic agonist (e.g., this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value of the agonist.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the α2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor are prepared as described for the radioligand binding assay.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP (e.g., 10 µM) at pH 7.4.
-
Reaction Setup: In a 96-well plate, cell membranes are incubated with varying concentrations of the agonist.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: The plate is incubated at 30°C for 30-60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC50 value.
In Vivo Antihypertensive Effects
The ultimate therapeutic effect of these compounds is their ability to lower blood pressure in vivo. These studies are often conducted in hypertensive animal models, such as the spontaneously hypertensive rat (SHR).
| Compound | Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure | Reference |
| This compound | Hypertensive patients | Not specified | Oral | Decrease | |
| Clonidine | Spontaneously Hypertensive Rat (SHR) | 500 µg/kg/day | Subcutaneous infusion | Significant and consistent reduction | |
| Tizanidine | Patients undergoing general anesthesia | 4 mg | Oral | Less effect on blood pressure compared to clonidine | |
| Guanfacine | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Subcutaneous infusion | Significant and consistent reduction |
Experimental Protocol for In Vivo Blood Pressure Measurement in Rats:
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.
-
Catheter Implantation: For direct and continuous blood pressure monitoring, a catheter is surgically implanted into the carotid artery or femoral artery and exteriorized at the back of the neck.
-
Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous infusion).
-
Blood Pressure Monitoring: Arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure are calculated and compared to baseline values and vehicle-treated controls. Dose-response curves can be generated to determine the potency of the antihypertensive effect.
Conclusion
This compound, Clonidine, Tizanidine, and Guanfacine all exert their primary effects through the activation of α2-adrenergic receptors, leading to a reduction in sympathetic tone. While they share a common overarching mechanism, their pharmacological profiles differ based on their respective affinities for α2-adrenergic receptor subtypes and their pharmacokinetic properties. Guanfacine's selectivity for the α2A subtype, for instance, may contribute to its distinct clinical profile. Tizanidine, while an α2-agonist, is utilized more for its muscle relaxant properties, suggesting a potential for differential effects on spinal versus central α2-receptors. A comprehensive understanding of these differences, supported by robust and replicable experimental data, is crucial for the continued development of more selective and effective therapeutic agents targeting the α2-adrenergic system. Further research is warranted to fully elucidate the subtype selectivity and functional potency of this compound to allow for a more complete comparative analysis.
References
- 1. This compound, a centrally acting antihypertensive drug in essential hypertension [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacological Comparison of Tiamenidine and Other Imidazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of tiamenidine with other prominent imidazoline compounds: clonidine, moxonidine, and rilmenidine. These centrally-acting antihypertensive agents are primarily recognized for their interaction with α2-adrenergic and imidazoline receptors. This document synthesizes available experimental data to offer an objective comparison of their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation.
Introduction to Imidazoline Compounds
Imidazoline compounds are a class of drugs characterized by an imidazoline ring structure. They exert their primary pharmacological effects by acting on α2-adrenergic receptors and imidazoline receptors, leading to a reduction in sympathetic outflow from the central nervous system and a subsequent decrease in blood pressure. While clonidine is considered a first-generation, non-selective agent, moxonidine and rilmenidine are second-generation compounds with a higher affinity for imidazoline I1 receptors compared to α2-adrenergic receptors, which is thought to contribute to their improved side-effect profile. This compound is another imidazoline derivative that shares pharmacological properties with clonidine.
Quantitative Pharmacological Data
The following tables summarize the binding affinities of this compound, clonidine, moxonidine, and rilmenidine for various adrenergic and imidazoline receptors. This data is crucial for understanding the selectivity and potential clinical effects of these compounds.
Table 1: Receptor Binding Affinities (Ki/IC50 in nM) of Imidazoline Compounds
| Compound | α1-Adrenergic | α2-Adrenergic | I1-Imidazoline | I2-Imidazoline |
| This compound | 4850[1] | 9.1 (IC50)[1] | Data not available | Data not available |
| Clonidine | - | 1.9 (α2A), 1.7 (α2B), 2.9 (α2C) | ~4-15 (Kd) | 39.8 |
| Moxonidine | - | 47 (α2A), >10000 (α2B), >10000 (α2C) | 4.3 | 2040 |
| Rilmenidine | - | 158 (α2A), 174 (α2B), 468 (α2C) | 2.5 | 52.5 |
Note: Ki values are presented unless otherwise stated. Lower values indicate higher binding affinity. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The pKi values for moxonidine and rilmenidine were converted to Ki.
Signaling Pathways
The pharmacological effects of these compounds are mediated through distinct signaling pathways initiated by receptor activation.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.
Imidazoline I1 Receptor Signaling
The signaling pathway for the I1 imidazoline receptor is more complex and not as fully elucidated as that of the α2-adrenergic receptor. Evidence suggests it may involve G-protein-dependent and independent mechanisms. One proposed pathway involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible pharmacological characterization of these compounds.
Radioligand Competition Binding Assay for α2-Adrenergic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α2-adrenergic receptor.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the α2-adrenergic receptor subtype of interest (e.g., rat cerebral cortex or transfected cell lines). Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add receptor membranes, radioligand (e.g., [3H]rauwolscine at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist stimulation. It is particularly useful for characterizing the efficacy of agonists at Gi/o-coupled receptors like the α2-adrenergic receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the receptor of interest as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (10-20 µg of protein).
-
Test compound at various concentrations.
-
[35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values from the curve.
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR) via Radiotelemetry
This method allows for the continuous and stress-free measurement of blood pressure and heart rate in a conscious, freely moving animal model of hypertension.
Detailed Methodology:
-
Transmitter Implantation: Anesthetize the SHR (e.g., with isoflurane). Surgically implant a pressure-sensing catheter of a telemetry transmitter into the abdominal aorta. Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least one week. House the rat individually in a cage placed on a receiver that detects the signal from the implanted transmitter.
-
Acclimatization and Baseline Recording: Allow the rat to acclimatize to the housing and recording conditions. Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Data Acquisition and Analysis: Continuously record blood pressure and heart rate following drug administration. Analyze the data to determine the magnitude and duration of the cardiovascular effects of the compound compared to the baseline recordings.
Pharmacological Comparison and Discussion
-
Functional Activity: As α2-adrenergic receptor agonists, all four compounds are expected to inhibit adenylyl cyclase and reduce intracellular cAMP levels. Their activation of central α2-adrenergic receptors in the brainstem leads to a decrease in sympathetic outflow, contributing to their antihypertensive effect. The activation of I1-imidazoline receptors by these compounds, particularly moxonidine and rilmenidine, provides an additional and potentially more selective mechanism for reducing sympathetic tone. The functional consequences of this compound's interaction with imidazoline receptors remain to be elucidated.
-
In Vivo Effects: In hypertensive volunteers, this compound has been shown to lower cardiac output and increase sinus node recovery time, effects that are similar to those of clonidine. Moxonidine and rilmenidine are also effective antihypertensive agents in both animal models and humans. The differences in their in vivo cardiovascular profiles are likely attributable to their distinct receptor selectivity profiles.
Conclusion
This compound is a potent and selective α2-adrenergic receptor agonist with pharmacological properties similar to clonidine. The second-generation imidazoline compounds, moxonidine and rilmenidine, exhibit a higher selectivity for I1-imidazoline receptors, which is associated with a more favorable side-effect profile. A complete quantitative comparison of this compound with these second-generation agents is hampered by the lack of available data on its binding affinity for imidazoline receptors. Further research is warranted to fully characterize the pharmacological profile of this compound at these receptors to better understand its therapeutic potential and place within this class of centrally-acting antihypertensive drugs. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Tiamenidine: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tiamenidine, a potent α2 adrenergic receptor agonist. Adherence to these procedures is critical to mitigate environmental contamination and ensure workplace safety.
Core Safety and Disposal Information
The primary source of information for the disposal of this compound is its Safety Data Sheet (SDS). The SDS outlines the known hazards and the necessary precautions for handling and disposal. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Key Safety and Disposal Data Summary
| Parameter | Information | Source |
| Product Identification | This compound | [1] |
| CAS Number | 31428-61-2 | [2] |
| Molecular Formula | C8H10ClN3S | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Contaminated Packaging | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations. |
Experimental Protocol: Waste Handling and Disposal Workflow
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
2. Containment of Spills:
-
In the event of a spill, prevent further leakage or spillage.
-
Keep the product away from drains and water courses.
-
Absorb solutions with a liquid-binding material such as diatomite or universal binders.
-
Collect all contaminated materials for disposal.
3. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
4. Disposal Procedure:
-
The primary and strongly recommended method of disposal is to send the waste to an approved and licensed waste disposal facility. These facilities are equipped to handle and incinerate or otherwise treat hazardous chemical waste in an environmentally sound manner.
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to contamination of water supplies and soil.
5. Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations for hazardous waste. These regulations are enforced by bodies such as the Environmental Protection Agency (EPA) in the United States.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tiamenidine
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Tiamenidine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Component | Specification | Usage Guidelines |
| Hand Protection | Protective gloves | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and airborne particles.[1] |
| Skin and Body Protection | Impervious clothing | A lab coat or gown made of a material that prevents skin contact. |
| Respiratory Protection | Suitable respirator | Use a NIOSH-certified respirator when there is a potential for aerosol generation or when engineering controls are not sufficient. |
II. Operational and Handling Plan
A systematic approach to handling this compound is essential to mitigate risks. This involves proper preparation, adherence to safe handling practices, and readiness for emergencies.
A. Engineering Controls:
-
Work should be conducted in a well-ventilated area.
-
Use a chemical fume hood or other ventilated enclosure, especially when handling powders or creating solutions, to minimize inhalation exposure.
B. Safe Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have a spill kit readily accessible.
-
PPE: Don all required personal protective equipment as specified in the table above.
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1] Wash hands thoroughly after handling the substance.[1]
-
Minimize Exposure: Avoid inhalation, and contact with eyes and skin.[1]
C. Accidental Release Measures:
-
Personal Precautions: In the event of a spill, use full personal protective equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated material for disposal according to the waste disposal plan.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Waste Classification: this compound is very toxic to aquatic life with long-lasting effects, and as such, all waste is considered hazardous.
-
Containerization: Dispose of contents and the container in an approved waste disposal plant. Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Protection: Avoid releasing the substance into the environment. Keep the product away from drains, water courses, or the soil.
IV. Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
